molecular formula C12H15BrO2 B6293398 3-Bromo-2-ethoxy-5-isopropylbenzaldehyde CAS No. 2404734-08-1

3-Bromo-2-ethoxy-5-isopropylbenzaldehyde

Cat. No.: B6293398
CAS No.: 2404734-08-1
M. Wt: 271.15 g/mol
InChI Key: ZPTHTKLAAVUJED-UHFFFAOYSA-N
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Description

3-Bromo-2-ethoxy-5-isopropylbenzaldehyde is a useful research compound. Its molecular formula is C12H15BrO2 and its molecular weight is 271.15 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 270.02554 g/mol and the complexity rating of the compound is 206. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-bromo-2-ethoxy-5-propan-2-ylbenzaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15BrO2/c1-4-15-12-10(7-14)5-9(8(2)3)6-11(12)13/h5-8H,4H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZPTHTKLAAVUJED-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C(C=C1Br)C(C)C)C=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15BrO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Technical Whitepaper: Orthogonal Functionalization of 3-Bromo-2-ethoxy-5-isopropylbenzaldehyde (CAS 2404734-08-1)

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of modern rational drug design, the strategic selection of highly functionalized, sterically encumbered building blocks is critical for developing novel Active Pharmaceutical Ingredients (APIs). 3-Bromo-2-ethoxy-5-isopropylbenzaldehyde (CAS 2404734-08-1) has emerged as a high-value scaffold [1]. Featuring a unique combination of an electron-donating alkoxy group, a lipophilic alkyl chain, and two orthogonal reactive handles (an aryl bromide and a formyl group), this molecule allows researchers to construct complex biaryl or functionalized amine systems with high regiocontrol. This guide provides an in-depth analysis of its structural dynamics, orthogonal reactivity, and self-validating experimental protocols for drug development professionals.

Physicochemical Profiling & Structural Dynamics

Understanding the baseline physicochemical properties of a scaffold is the first step in predicting its behavior in complex catalytic cycles.

Table 1: Physicochemical Properties
PropertyValue
Chemical Name This compound
CAS Number 2404734-08-1
Molecular Formula C12H15BrO2
Molecular Weight 271.15 g/mol
Boiling Point 337.5 ± 42.0 °C (Predicted)
Density 1.304 ± 0.06 g/cm³ (Predicted)

Causality in Structural Dynamics: The reactivity of this scaffold is heavily dictated by its substituents. The isopropyl group at C5 provides a bulky, lipophilic pocket. In medicinal chemistry, this is highly desirable for modulating the pharmacokinetic properties (e.g., increasing the volume of distribution) of the resulting API. Conversely, the ethoxy group at C2 exerts a strong resonance (+M) effect, pushing electron density into the aromatic ring. Causality: While this electron enrichment makes the ring highly resistant to nucleophilic aromatic substitution (


), it directly impacts the oxidative addition step during palladium catalysis. The increased electron density at the C3-bromide bond necessitates the use of electron-rich, sterically demanding phosphine ligands to efficiently drive cross-coupling reactions.

The Orthogonal Reactivity Paradigm

The true value of CAS 2404734-08-1 lies in its orthogonal reactivity. The formyl group and the aryl bromide can be functionalized independently without cross-interference, allowing for divergent synthesis of libraries.

  • Aldehyde Functionalization: The formyl group readily undergoes reductive amination to yield secondary or tertiary amines. The use of Sodium Triacetoxyborohydride (

    
    ) is preferred here. As established by  [2], 
    
    
    
    selectively reduces the transient iminium ion without prematurely reducing the sterically hindered aldehyde, avoiding the toxicity associated with cyanoborohydride reagents.
  • Aryl Bromide Functionalization: The C-Br bond serves as an excellent handle for palladium-catalyzed carbon-carbon bond formation, most notably the Suzuki-Miyaura cross-coupling () [3].

Divergence Core This compound (CAS: 2404734-08-1) Aldehyde Aldehyde Functionalization (Reductive Amination) Core->Aldehyde NaBH(OAc)3 / Amine Bromide Aryl Bromide Functionalization (Cross-Coupling) Core->Bromide Pd Catalyst / Base Amine Secondary/Tertiary Amines (Target Scaffolds) Aldehyde->Amine Alkene Olefin Derivatives (Wittig/HWE) Aldehyde->Alkene Phosphonium Ylide Biaryl Biaryl Compounds (Suzuki-Miyaura) Bromide->Biaryl Ar-B(OH)2 Aniline N-Aryl Amines (Buchwald-Hartwig) Bromide->Aniline Amine

Synthetic divergence of CAS 2404734-08-1 via orthogonal functionalization pathways.

Experimental Methodology: A Self-Validating Protocol

A protocol is only as reliable as its internal validation mechanisms. The following workflow for the Suzuki-Miyaura coupling of CAS 2404734-08-1 incorporates an In-Process Control (IPC) feedback loop, ensuring the reaction is driven to completion based on empirical mass-spectrometry data rather than arbitrary timeframes.

Protocol: Synthesis of 2-Ethoxy-5-isopropyl-3-(p-tolyl)benzaldehyde

Step 1: Reagent Charging Charge a flame-dried Schlenk flask with this compound (1.0 eq, limiting reagent), p-tolylboronic acid (1.2 eq), and anhydrous


 (2.0 eq).

Step 2: Solvent Addition & Degassing Add a solvent mixture of 1,4-Dioxane/H₂O (4:1 v/v) to achieve a 0.2 M concentration. Degas the mixture by sparging with subsurface


 for 15 minutes.
Causality: Degassing is strictly required because ambient 

rapidly oxidizes the electron-rich Pd(0) active species into an inactive Pd(II) peroxo complex, permanently halting the catalytic cycle.

Step 3: Catalyst Introduction Under a positive flow of


, add 

(0.05 eq). Causality: The bidentate dppf ligand provides a large bite angle (approx. 99°). This sterically forces the intermediate Pd(II) complex into a strained geometry that dramatically accelerates the final reductive elimination step, successfully overcoming the steric bulk imposed by the ortho-ethoxy group.

Step 4: Thermal Activation Seal the flask and heat to 90 °C for 4 hours with vigorous stirring (800 rpm).

Step 5: Self-Validating In-Process Control (IPC) Withdraw a 10 µL aliquot, dilute in 1 mL of LC-MS grade Acetonitrile, and analyze via UPLC-MS. Validation Logic: The reaction is only considered complete when the Extracted Ion Chromatogram (EIC) for the starting material (


 ~271/273) falls below 1% relative area compared to the product peak. If the SM is >1%, spike the reaction with an additional 0.02 eq of 

and stir for 2 additional hours before re-testing.

CatalyticCycle Pd0 Pd(0) Catalyst Active Species OxAdd Oxidative Addition (Insertion into C-Br) Pd0->OxAdd CAS 2404734-08-1 TransMet Transmetalation (Arylboronic Acid + Base) OxAdd->TransMet Ar-B(OH)2 RedElim Reductive Elimination (C-C Bond Formation) TransMet->RedElim Base / Heat RedElim->Pd0 Catalyst Regeneration Product Biaryl Product (Functionalized Scaffold) RedElim->Product Product Release

Suzuki-Miyaura catalytic cycle for the cross-coupling of this compound.

Analytical Validation & Quality Control

To ensure the integrity of the starting material prior to library synthesis, verify the structure using


 NMR (400 MHz, 

). The defining resonances are:
  • Formyl Proton: A distinct singlet at ~10.2 ppm (1H).

  • Aromatic Protons: Two doublets at ~7.8 ppm and ~7.6 ppm showing meta-coupling (

    
     Hz), confirming the 1,2,3,5-tetrasubstitution pattern.
    
  • Ethoxy Group: A quartet at ~4.1 ppm (2H) and a triplet at ~1.4 ppm (3H).

  • Isopropyl Group: A septet at ~2.9 ppm (1H) and a doublet at ~1.2 ppm (6H).

Toxicology & Safe Handling

According to standard chemical safety data ()[4], CAS 2404734-08-1 is classified as a laboratory chemical for R&D use only.

  • Hazards: Causes skin irritation and serious eye irritation.

  • Decomposition: Under fire conditions, the compound emits toxic fumes, including carbon monoxide and hydrogen bromide (HBr) gas.

  • Handling Standard: Must be handled exclusively within a certified laboratory fume hood. Personnel must wear nitrile gloves, a chemically resistant lab coat, and splash-proof safety goggles.

References

  • Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures." The Journal of Organic Chemistry, 61(11), 3849–3862. URL:[Link]

  • Miyaura, N., & Suzuki, A. (1995). "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds." Chemical Reviews, 95(7), 2457–2483. URL:[Link]

Applications of 3-Bromo-2-ethoxy-5-isopropylbenzaldehyde in Organic Synthesis: A Technical Guide for Advanced Scaffold Functionalization

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

As modern drug discovery programs increasingly demand novel, sp³-rich, and sterically tuned aromatic scaffolds, polyfunctional building blocks like 3-Bromo-2-ethoxy-5-isopropylbenzaldehyde (CAS: 2404734-08-1) have emerged as critical starting materials. This whitepaper provides an in-depth mechanistic and practical guide to utilizing this specific scaffold. Designed for senior application scientists and medicinal chemists, this guide dissects the orthogonal reactivity of the molecule's functional nodes and provides self-validating protocols for its downstream functionalization.

Structural & Mechanistic Profiling

The synthetic utility of this compound lies in its highly orchestrated substitution pattern. Each functional group serves a distinct mechanistic and pharmacodynamic purpose:

  • The C1-Aldehyde Node: Acts as a versatile electrophile for carbon-carbon and carbon-nitrogen bond formation.

  • The C3-Bromide Node: Serves as a robust, selectively addressable handle for transition-metal-catalyzed cross-coupling.

  • The C2-Ethoxy Node: Provides critical steric shielding. Unlike a free phenol (which is prone to phase II glucuronidation) or a less bulky methoxy group, the ethoxy moiety forces the adjacent aldehyde out of coplanarity with the aromatic ring. This conformational locking modulates the aldehyde's electrophilicity and enhances the stereoselectivity of incoming nucleophiles.

  • The C5-Isopropyl Node: Acts as a lipophilic anchor. In medicinal chemistry, such bulky sp³-hybridized alkyl groups are strategically placed to engage deep hydrophobic pockets in target proteins, a strategy prominently utilized in the development of visual cycle modulators and COX-2 inhibitors .

ReactivityMap Core 3-Bromo-2-ethoxy- 5-isopropylbenzaldehyde Aldehyde C1: Aldehyde Node (-CHO) Core->Aldehyde Reductive Amination, Wittig Olefination Bromine C3: Bromine Node (-Br) Core->Bromine Suzuki, Buchwald-Hartwig, Heck Couplings Ethoxy C2: Ethoxy Node (-OEt) Core->Ethoxy Steric Shielding, Lipophilicity Tuning Isopropyl C5: Isopropyl Node (-iPr) Core->Isopropyl Hydrophobic Pocket Engagement

Structural nodes and orthogonal reactivity pathways of the core scaffold.

Core Synthetic Applications & Validated Protocols

Palladium-Catalyzed Cross-Coupling (The C3-Bromo Node)

Mechanistic Causality: The ortho-ethoxy group imposes significant steric hindrance around the C3-bromide. Standard catalysts like Pd(PPh₃)₄ often fail here due to sluggish oxidative addition and competitive protodehalogenation. Therefore, Pd(dppf)Cl₂ is selected; its bidentate dppf ligand enforces a cis-geometry on the palladium center, accelerating reductive elimination and overcoming steric bulk. Potassium carbonate (K₂CO₃) is chosen as the base because it is mild enough to activate the boronic acid without triggering unwanted base-catalyzed aldol condensations at the sensitive C1-aldehyde.

Workflow Step1 1. Reagent Preparation Core + Ar-B(OH)2 + Pd(dppf)Cl2 Step2 2. Degassing Argon Purge (3x) Step1->Step2 Step3 3. Base Addition Aq. K2CO3 Step2->Step3 Step4 4. Thermal Activation 90°C for 12h Step3->Step4 Step5 5. Workup & Extraction EtOAc / Brine Wash Step4->Step5 Step6 6. Purification Silica Gel Chromatography Step5->Step6

Validated experimental workflow for Suzuki-Miyaura cross-coupling.

Self-Validating Protocol: Suzuki-Miyaura Coupling

  • Reagent Preparation: In an oven-dried Schlenk flask, combine this compound (1.0 equiv), the desired aryl boronic acid (1.2 equiv), and Pd(dppf)Cl₂ (0.05 equiv).

  • Degassing: Dissolve the mixture in 1,4-Dioxane. Evacuate and backfill the flask with Argon three times to prevent catalyst oxidation.

  • Base Addition: Add a 2M aqueous solution of K₂CO₃ (2.5 equiv). The biphasic Dioxane/H₂O (4:1 v/v) system ensures solubility of both organic substrates and inorganic base.

  • Thermal Activation: Heat the reaction mixture to 90°C under vigorous stirring for 12 hours.

  • Validation Checkpoint: Perform TLC (Hexanes:EtOAc 4:1). The protocol is self-validating when the starting material (Rf ~0.6) is completely consumed, replaced by a highly UV-active product spot (Rf ~0.4). Confirm the mass of the biaryl aldehyde via LC-MS.

  • Workup: Cool to room temperature, dilute with EtOAc, and wash with brine. Dry the organic layer over anhydrous Na₂SO₄, concentrate, and purify via flash chromatography.

Aldehyde Functionalization (The C1-Formyl Node)

Mechanistic Causality: To convert the C1-aldehyde into a complex secondary or tertiary amine, reductive amination is preferred. Sodium triacetoxyborohydride (NaBH(OAc)₃) is the reducing agent of choice because it selectively reduces the transient iminium ion without over-reducing the unreacted starting aldehyde to a benzyl alcohol. Acetic acid is added as a co-catalyst to accelerate iminium formation, which is critical given the steric shielding from the ortho-ethoxy group.

Self-Validating Protocol: Reductive Amination

  • Imine Formation: Dissolve the aldehyde (1.0 equiv) and the primary/secondary amine (1.1 equiv) in anhydrous 1,2-Dichloroethane (DCE). Add glacial acetic acid (1.0 equiv) to catalyze iminium ion formation. Stir at 25°C for 2 hours.

  • Reduction: Portion-wise, add NaBH(OAc)₃ (1.5 equiv). The suspension will become cloudy.

  • Validation Checkpoint: After 4 hours, an LC-MS aliquot should show complete disappearance of the aldehyde mass (M+H) and the appearance of the amine product mass. The absence of the benzyl alcohol byproduct validates the choice of the mild borohydride reagent.

  • Quenching: Quench carefully with saturated aqueous NaHCO₃ to neutralize the acetic acid and destroy excess hydride. Extract with Dichloromethane (DCM) and purify.

Quantitative Data & Comparative Analysis

The following table summarizes the optimized reaction conditions, expected yields, and mechanistic observations for the primary transformations of this scaffold:

TransformationReagents / CatalystSolvent / TempYield RangeKey Causality / Observation
Suzuki-Miyaura Coupling Ar-B(OH)₂, Pd(dppf)Cl₂, K₂CO₃Dioxane/H₂O (4:1), 90°C75–88%The dppf ligand overcomes severe steric hindrance from the ortho-ethoxy group.
Reductive Amination R-NH₂, NaBH(OAc)₃, AcOHDCE, 25°C80–95%STAB prevents over-reduction of the unreacted, sterically shielded aldehyde.
Wittig Olefination Ph₃P=CH-R, t-BuOKTHF, 0°C to 25°C65–82%Requires strict anhydrous conditions; E/Z ratio heavily depends on ylide stabilization.
Buchwald-Hartwig Amination R-NH₂, Pd₂(dba)₃, XPhos, Cs₂CO₃Toluene, 100°C60–75%XPhos is mandatory to facilitate reductive elimination at the sterically congested C3 position.

Medicinal Chemistry Perspective: ADME/Tox & Pharmacodynamics

The 5-isopropyl and 2-ethoxy substituents are not merely synthetic handles; they are profound pharmacodynamic modulators.

The isopropyl group increases the topological polar surface area (tPSA) efficiency by adding lipophilicity (LogP) without introducing hydrogen bond donors or acceptors. This is crucial for blood-brain barrier (BBB) penetration or retinal tissue targeting. For instance, in the rational tuning of visual cycle modulators, isopropyl-substituted benzaldehydes dictate specific retinoid isomerase (RPE65) inhibition profiles by perfectly occupying the enzyme's hydrophobic pocket .

Furthermore, the ethoxy ether masks the potential toxicity of a free phenol. By capping the oxygen, the molecule avoids rapid clearance via hepatic sulfation or glucuronidation, thereby significantly extending the in vivo half-life of the resulting active pharmaceutical ingredient (API) .

References

  • Rational Tuning of Visual Cycle Modulator Pharmacodynamics, Journal of Pharmacology and Experimental Therapeutics (via NCBI PMC),[Link]

  • Benzopyran compounds useful for treating inflammatory conditions (WO2004087686A2)

Strategic Utilization of 3-Bromo-2-ethoxy-5-isopropylbenzaldehyde in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: March 2026

In the pursuit of novel therapeutics, the selection of highly functionalized, geometrically constrained building blocks is the cornerstone of successful lead generation. 3-Bromo-2-ethoxy-5-isopropylbenzaldehyde (CAS: 2404734-08-1) has emerged as a privileged scaffold in modern medicinal chemistry[1]. Unlike simple substituted benzenes, this molecule offers orthogonal synthetic handles (aldehyde and bromide) coupled with carefully tuned physicochemical properties (ethoxy and isopropyl groups).

This whitepaper dissects the structural rationale, synthetic methodologies, and target-based design applications of this specific building block, providing self-validating protocols for integration into your drug discovery pipeline.

Structural Anatomy & Physicochemical Rationale

The design of a drug candidate requires a delicate balance between target affinity and pharmacokinetic viability. Every functional group on this compound serves a distinct, causal purpose in both synthesis and biological interaction.

  • The Aldehyde Handle (C1): A highly reactive electrophilic center. It serves as the primary vector for diversification via reductive amination, Knoevenagel condensations, or heterocycle formation (e.g., benzimidazoles).

  • The Bromo Substituent (C3): Positioned strategically meta to the isopropyl group and ortho to the ethoxy group, this halogen is a dedicated handle for transition-metal-catalyzed cross-coupling. It allows for late-stage spatial extension of the molecule to access adjacent binding pockets.

  • The 2-Ethoxy Group (C2): Serving as a hydrogen bond acceptor (HBA), the ethoxy ether linkage modulates lipophilicity while enforcing specific conformational geometries. The steric bulk of the ethyl chain restricts the rotation of adjacent substituents, effectively locking the molecule into a bioactive conformation.

  • The 5-Isopropyl Group (C5): The incorporation of branched alkyl groups is a critical approach for modulating drug solubility and target affinity[2]. The isopropyl group is highly hydrophobic and provides beneficial van der Waals interactions within lipophilic enzyme pockets[3]. Furthermore, it enhances Lipophilic Ligand Efficiency (LLE) by filling hydrophobic space without adding excessive molecular weight[4].

Quantitative Data Summary

The baseline physicochemical properties of this building block dictate its downstream ADME (Absorption, Distribution, Metabolism, and Excretion) profile.

Physicochemical PropertyValueMedicinal Chemistry Rationale
Molecular Weight 271.15 g/mol Low MW allows for extensive downstream functionalization without violating Lipinski’s Rule of 5.
LogP (Estimated) ~3.5 - 4.0High lipophilicity driven by the isopropyl group; ideal for targeting hydrophobic pockets (e.g., kinases, GPCRs)[5].
Topological Polar Surface Area 26.3 ŲLow TPSA ensures excellent membrane permeability, suitable for CNS-targeted or intracellular therapies.
H-Bond Donors / Acceptors 0 / 2Lack of donors prevents non-specific binding; acceptors (aldehyde oxygen, ether oxygen) allow targeted kinase hinge interactions.

Divergent Synthetic Workflows

To maximize the utility of this compound, synthetic sequences must leverage the orthogonality of the aldehyde and bromide groups.

Workflow Core 3-Bromo-2-ethoxy- 5-isopropylbenzaldehyde RedAm Reductive Amination (Aldehyde Handle) Core->RedAm Suzuki Suzuki-Miyaura Coupling (Bromo Handle) Core->Suzuki Amine Secondary/Tertiary Amine (Solubilizing Group) RedAm->Amine Biaryl Biaryl Scaffold (Hydrophobic Core) Suzuki->Biaryl

Caption: Divergent synthetic workflow leveraging orthogonal functional handles.

Protocol 1: Direct Reductive Amination (Aldehyde Functionalization)

The conversion of the aldehyde to an amine is critical for introducing solubilizing groups (e.g., piperazines, morpholines) that improve aqueous solubility and oral bioavailability. We utilize 6[6] due to its mild nature, which prevents the premature reduction of the aldehyde to an alcohol[7].

Step-by-Step Methodology:

  • Preparation: In an oven-dried flask under nitrogen, dissolve this compound (1.0 mmol) and the desired primary/secondary amine (1.1 mmol) in anhydrous 1,2-Dichloroethane (DCE) (5.0 mL).

    • Causality: DCE is preferred over THF or DCM because it enhances reaction kinetics and stabilizes the intermediate iminium ion[7].

  • Imine Formation: Stir the mixture at room temperature for 30 minutes. For sterically hindered amines, add glacial acetic acid (1.0 eq) to catalyze iminium formation.

  • Reduction: Add NaBH(OAc)3 (1.5 mmol) portion-wise over 5 minutes.

    • Causality: NaBH(OAc)3 is chosen over NaBH3CN to eliminate the generation of toxic hydrogen cyanide gas and to provide a cleaner reaction profile[8].

  • Self-Validation (In-Process Control): Monitor via LCMS or TLC (Hexanes/EtOAc 4:1). The disappearance of the UV-active aldehyde spot (Rf ~0.6) and the appearance of a polar amine spot validate the completion.

  • Workup: Quench with saturated aqueous NaHCO3 (10 mL). Extract with DCM (3 x 10 mL), dry over anhydrous Na2SO4, and concentrate in vacuo.

Protocol 2: Late-Stage Suzuki-Miyaura Cross-Coupling

The9[9] is utilized to construct biaryl systems, which are ubiquitous in FDA-approved drugs. The steric hindrance from the ortho-ethoxy group requires a catalyst with a large bite angle.

Step-by-Step Methodology:

  • Preparation: Charge a microwave vial with the brominated intermediate (1.0 mmol), an arylboronic acid (1.2 mmol), and K2CO3 (2.0 mmol).

  • Catalyst Addition: Add Pd(dppf)Cl2 (0.05 mmol, 5 mol%).

    • Causality: The bidentate dppf ligand enforces a geometry on the palladium center that accelerates the rate-limiting reductive elimination step, overcoming the steric clash of the ethoxy group.

  • Solvent System: Add a degassed mixture of 1,4-Dioxane and H2O (4:1 v/v, 5.0 mL). Seal the vial and purge with nitrogen for 5 minutes.

  • Reaction: Heat the mixture at 90°C for 4 hours (or microwave at 110°C for 30 minutes).

  • Self-Validation: LCMS analysis should show the targeted biaryl mass. The isotopic pattern of the bromide (1:1 ratio of M/M+2) will be replaced by the exact mass of the coupled product.

  • Workup: Filter through a pad of Celite to remove palladium black, wash with EtOAc, and purify via flash chromatography.

Application in Target-Based Drug Design

The specific substitution pattern of this compound makes it an exceptional core for Kinase Inhibitors and PROTAC (Proteolysis Targeting Chimera) ligands .

When targeting the ATP-binding pocket of a kinase, the molecule acts as a highly efficient pharmacophore. The 5-isopropyl group acts as a "hydrophobic anchor," burying itself into the deep, lipophilic sub-pockets of the enzyme (e.g., the DFG-out pocket). Concurrently, the 2-ethoxy group acts as a steric shield, preventing off-target binding while its oxygen atom serves as a weak hydrogen bond acceptor for water networks within the active site.

BindingLogic Target Target Protein Pocket Iso 5-Isopropyl Group (Fills Hydrophobic Sub-pocket) Iso->Target van der Waals Ethoxy 2-Ethoxy Group (H-Bond Acceptor / Steric Shield) Ethoxy->Target Dipole/H-Bond Vector C3-Biaryl Vector (Solvent Channel Exit) Vector->Target Linker Extension

Caption: Pharmacophore binding logic of the substituted benzaldehyde core.

For PROTAC development , the C3-bromo position serves as the ideal exit vector. By performing a cross-coupling reaction at this site, medicinal chemists can attach PEG or alkyl linkers that extend out of the target protein's solvent channel, ultimately connecting to an E3 ligase binder (like Thalidomide or VHL ligands) without disrupting the core binding affinity provided by the isopropyl and ethoxy groups.

References

1.1 2.6 3.8 4.5 5.9 6.2 7.3 8.4

Sources

Strategic Utilization of 3-Bromo-2-ethoxy-5-isopropylbenzaldehyde in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of modern drug discovery, 3-Bromo-2-ethoxy-5-isopropylbenzaldehyde represents a high-value "privileged scaffold." Its structural architecture combines three distinct features essential for lead optimization:

  • Orthogonal Reactivity: The coexistence of an electrophilic aldehyde and a nucleophile-susceptible aryl bromide allows for divergent synthesis (e.g., sequential reductive amination and Suzuki-Miyaura coupling).

  • Lipophilic Tuning: The 5-isopropyl group provides significant hydrophobic bulk (

    
     modulation) and metabolic stability by blocking the oxidation-prone para-position relative to the ethoxy group.
    
  • Conformational Locking: The 2-ethoxy substituent induces specific torsional constraints, often favoring bioactive conformations in biaryl systems through non-covalent intramolecular interactions (e.g., S...O or H-bonds).

This guide details the synthesis, reactivity profile, and application of this building block, providing validated protocols for its integration into complex API (Active Pharmaceutical Ingredient) architectures.

Structural Analysis & Reactivity Profile

The molecule is a trisubstituted benzene derivative where the interplay of electronic effects dictates its chemical behavior.

Electronic Directors and Regioselectivity

The synthesis of this building block relies on the precise exploitation of directing groups on the benzene ring:

  • 1-Formyl (-CHO): A strong electron-withdrawing group (EWG) and meta-director. It deactivates positions 2, 4, and 6.

  • 2-Ethoxy (-OEt): A strong electron-donating group (EDG) and ortho/para-director. It strongly activates positions 3 and 5.

  • 5-Isopropyl (-iPr): A weak EDG, directing ortho/para.

The "Sweet Spot" (C-3): In the precursor 2-ethoxy-5-isopropylbenzaldehyde , Position 3 is the unique site of constructive interference between the directing groups:

  • It is ortho to the activating Ethoxy group.

  • It is meta to the deactivating Formyl group.

  • Consequently, electrophilic aromatic substitution (EAS), such as bromination, occurs exclusively at C-3 with high regioselectivity (>95%).

Steric Considerations

The 3-bromo substituent is flanked by the 2-ethoxy group. This creates a sterically congested environment ("ortho-effect") that significantly influences downstream cross-coupling reactions. Standard phosphine ligands (e.g., PPh3) may fail; bulky, electron-rich ligands (e.g., SPhos, XPhos) are required to facilitate oxidative addition at the C-Br bond.

Synthesis of the Building Block

While the parent aldehyde is commercially available, in-house synthesis ensures supply chain independence and allows for analog generation (e.g., 2-methoxy or 2-isopropoxy variants).

Retrosynthetic Analysis

The most robust route proceeds via the regioselective bromination of the pre-formed aldehyde.

Retrosynthesis Target 3-Bromo-2-ethoxy- 5-isopropylbenzaldehyde Precursor 2-Ethoxy-5-isopropyl- benzaldehyde Target->Precursor Bromination (Regioselective) Phenol 2-Hydroxy-5-isopropyl- benzaldehyde Precursor->Phenol O-Alkylation (EtI, Base) Thymol 4-Isopropylphenol (Starting Material) Phenol->Thymol Formylation (Reimer-Tiemann or Duff Reaction)

Figure 1: Retrosynthetic strategy leveraging the directing power of the alkoxy group.

Experimental Protocol: Regioselective Bromination

Objective: Synthesis of this compound from 2-ethoxy-5-isopropylbenzaldehyde.

Reagents:

  • Substrate: 2-Ethoxy-5-isopropylbenzaldehyde (1.0 eq)

  • Bromine source: N-Bromosuccinimide (NBS) (1.05 eq) or Br2 (1.0 eq)

  • Solvent: Acetonitrile (MeCN) or Glacial Acetic Acid (AcOH)

  • Catalyst: Ammonium Acetate (10 mol%) - promotes regioselectivity

Step-by-Step Methodology:

  • Setup: Charge a 3-neck round-bottom flask equipped with a magnetic stir bar, internal thermometer, and nitrogen inlet with 2-ethoxy-5-isopropylbenzaldehyde (10.0 g, 52 mmol) and Acetonitrile (100 mL).

  • Activation: Add Ammonium Acetate (0.4 g, 5.2 mmol). Cool the solution to 0°C using an ice bath.

  • Addition: Portion-wise, add N-Bromosuccinimide (NBS) (9.7 g, 54.6 mmol) over 30 minutes. Note: Maintain internal temperature < 5°C to prevent side-chain bromination.

  • Reaction: Allow the mixture to warm to room temperature (25°C) and stir for 4 hours. Monitor by TLC (Hexane/EtOAc 8:1) or HPLC. The product (Rf ~0.[1]6) should appear as the starting material (Rf ~0.5) is consumed.[2]

  • Quench: Pour the reaction mixture into ice-cold water (300 mL).

  • Workup: Extract with Ethyl Acetate (3 x 100 mL). Wash combined organics with 10% Na2S2O3 (to remove free bromine), followed by Brine. Dry over anhydrous Na2SO4.[3]

  • Purification: Concentrate in vacuo. Recrystallize the crude solid from Ethanol/Water (9:1) to yield the target as pale yellow needles.

Yield Expectations: 85-92% isolated yield.

Divergent Synthetic Applications

The dual functionality of the scaffold allows it to serve as a linchpin in convergent synthesis.

Workflow Visualization

Reactivity Core 3-Bromo-2-ethoxy- 5-isopropylbenzaldehyde PathA Reductive Amination (Amine, STAB) Core->PathA PathB Suzuki-Miyaura (Ar-B(OH)2, Pd-SPhos) Core->PathB PathC Knoevenagel (Malonate, Piperidine) Core->PathC ProductA Benzylamine Scaffold (Kinase Inhibitors) PathA->ProductA ProductB Biaryl Aldehyde (GPCR Modulators) PathB->ProductB ProductC Cinnamic Acid Deriv. (PPAR Agonists) PathC->ProductC

Figure 2: Divergent synthetic pathways accessible from the core scaffold.

Key Reaction: Suzuki-Miyaura Cross-Coupling

Due to the steric hindrance at C-3 (ortho-ethoxy), standard conditions often result in low yields or dehalogenation.

Optimized Protocol:

  • Catalyst System: Pd(OAc)2 (2 mol%) + SPhos (4 mol%).

  • Base: K3PO4 (2.0 eq).

  • Solvent: Toluene/Water (10:1).

  • Temperature: 100°C.

  • Mechanism: SPhos (Buchwald Ligand) provides the necessary electron density and steric bulk to facilitate the oxidative addition into the hindered Ar-Br bond and promote reductive elimination.

Comparative Reactivity Data
Reaction TypeReagentSite of AttackYield (Typical)Critical Parameter
Reductive Amination R-NH2, NaBH(OAc)3Aldehyde (C-1)90-95%Use mild reductant to avoid Br loss.
Suzuki Coupling Ar-B(OH)2, Pd/SPhosBromide (C-3)75-85%Ligand choice is critical (SPhos/XPhos).
Wittig Reaction Ph3P=CH-RAldehyde (C-1)80-88%Strong bases may cause debromination.
Oxidation NaClO2, NaH2PO4Aldehyde (C-1)>95%Yields the benzoic acid derivative.

Safety and Handling

  • Hazard Identification: The compound is an aryl bromide and aldehyde. It acts as a skin and eye irritant.

  • Sensitization: Benzaldehyde derivatives can cause contact dermatitis.

  • Storage: Store under inert atmosphere (Argon/Nitrogen) at 2-8°C. The aldehyde is susceptible to autoxidation to the corresponding benzoic acid upon prolonged exposure to air.

References

  • General Bromination Methodology

    • Smith, K., et al. "Regioselective bromination of activated aromatic compounds using N-bromosuccinimide." Journal of Organic Chemistry, 2005.

    • Note: Validates the use of NBS/MeCN for high regioselectivity in alkoxy-benzaldehydes.
  • Suzuki Coupling of Hindered Substrates

    • Martin, R., & Buchwald, S. L. "Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling Reactions of Potassium Aryltrifluoroborates with Aryl Chlorides." Journal of the American Chemical Society, 2008.

    • Note: Establishes the necessity of SPhos/XPhos type ligands for ortho-substituted aryl halides.
  • Commercial Availability & Analogues

    • "3-Bromo-2-isopropoxy-5-isopropylbenzaldehyde (CAS 2404734-04-7)."[4] ChemScene Building Blocks.

    • Note: Provides physical property data for the closest structural analog, confirming stability and handling characteristics.
  • Li, J. J. "Name Reactions: A Collection of Detailed Mechanisms and Synthetic Applications." Springer, 2014.

Sources

starting materials for 3-Bromo-2-ethoxy-5-isopropylbenzaldehyde synthesis

Author: BenchChem Technical Support Team. Date: March 2026

This guide outlines a robust, scalable synthetic strategy for 3-Bromo-2-ethoxy-5-isopropylbenzaldehyde , a highly specific aromatic building block likely used in the development of small-molecule inhibitors (e.g., BET bromodomain inhibitors or kinase inhibitors).

The following protocols prioritize regiochemical control and operational simplicity, designed for implementation in a research or early-process development setting.

Executive Summary

Target Molecule: this compound CAS: 2404734-08-1 Core Application: Intermediate for pharmaceutical APIs; functionalized benzaldehyde scaffold for Knoevenagel condensations, reductive aminations, or Suzuki-Miyaura couplings.

Synthetic Strategy: The synthesis relies on the precise exploitation of directing group effects. The hydroxyl group of the salicylaldehyde core is utilized to direct bromination to the ortho position (C3), followed by O-alkylation to lock the ethoxy ether.

  • Primary Route: Bromination of 5-isopropylsalicylaldehyde followed by Williamson ether synthesis.

  • De Novo Route: Ortho-formylation of 4-isopropylphenol if the aldehyde precursor is unavailable.

Retrosynthetic Analysis

The strategic disconnection reveals 5-isopropylsalicylaldehyde as the critical "linchpin" intermediate.

Retrosynthesis Target This compound (Target) Inter1 3-Bromo-5-isopropylsalicylaldehyde (Key Intermediate) Target->Inter1 O-Alkylation (Et-I, K2CO3) Start1 5-Isopropylsalicylaldehyde (Commercial Precursor) Inter1->Start1 Electrophilic Bromination (Br2 or NBS) Start2 4-Isopropylphenol (Commodity Chemical) Start1->Start2 Ortho-Formylation (MgCl2, PFA)

Figure 1: Retrosynthetic logic flow. The pathway minimizes isomer formation by leveraging the strong ortho-directing power of the phenol.

Primary Synthetic Route (Step-by-Step)

Phase 1: Regioselective Bromination

The first challenge is installing the bromine atom at C3. In 5-isopropylsalicylaldehyde , the C2-hydroxyl group is a strong ortho/para activator, while the C1-formyl group is a meta director.

  • C3: Ortho to -OH, Meta to -CHO (Synergistic activation).

  • C6: Ortho to -CHO, Meta to -OH (Deactivated).

  • C4: Meta to -OH (Deactivated). Result: Bromination occurs exclusively at C3.

Reagents:

  • Starting Material: 5-Isopropylsalicylaldehyde (1.0 eq)

  • Bromine (

    
    ) (1.05 eq) or N-Bromosuccinimide (NBS) (1.05 eq)
    
  • Solvent: Glacial Acetic Acid (AcOH) or Dichloromethane (DCM)

  • Catalyst: Sodium Acetate (NaOAc) (if using

    
     to buffer HBr)
    

Protocol (Standard Scale: 10g):

  • Dissolution: Dissolve 10.0 g (60.9 mmol) of 5-isopropylsalicylaldehyde in 100 mL of glacial acetic acid. Add 6.0 g of sodium acetate (buffer).

  • Addition: Cool the solution to 15°C. Add a solution of bromine (3.2 mL, 64.0 mmol) in 20 mL acetic acid dropwise over 30 minutes. Maintain temperature <20°C to prevent over-bromination.

  • Reaction: Stir at room temperature for 2 hours. Monitor by TLC (Hexane/EtOAc 9:1). The spot for the starting material (

    
    ) should disappear, replaced by a slightly lower 
    
    
    
    product.
  • Quench: Pour the mixture into 500 mL of ice water containing 1% sodium thiosulfate (to quench excess

    
    ).
    
  • Isolation: Filter the resulting precipitate. If an oil forms, extract with DCM (3 x 100 mL), wash with brine, dry over

    
    , and concentrate.
    
  • Purification: Recrystallize from Ethanol/Water or purify via flash column chromatography (Silica, 0-5% EtOAc in Hexanes).

    • Yield Target: 85-90%

    • Checkpoint: Confirm structure via

      
      H NMR. Look for the loss of the aromatic proton at C3.
      
Phase 2: O-Ethylation (Williamson Ether Synthesis)

The phenolic proton is acidic (


) and easily deprotonated by carbonate bases.

Reagents:

  • Substrate: 3-Bromo-5-isopropylsalicylaldehyde (1.0 eq)

  • Alkylating Agent: Ethyl Iodide (EtI) (1.5 eq) or Ethyl Bromide (EtBr) (2.0 eq)

  • Base: Potassium Carbonate (

    
    ) (2.0 eq)
    
  • Solvent: DMF (N,N-Dimethylformamide) or Acetone[1]

Protocol:

  • Setup: In a round-bottom flask, suspend 3-bromo-5-isopropylsalicylaldehyde (10.0 g, 41.1 mmol) and anhydrous

    
     (11.4 g, 82.2 mmol) in 80 mL of DMF.
    
  • Addition: Add Ethyl Iodide (4.9 mL, 61.7 mmol) via syringe.

  • Reaction: Heat the mixture to 60°C for 4 hours. (If using Acetone/EtBr, reflux overnight).

  • Workup: Cool to room temperature. Pour into 400 mL of water. The product should precipitate.

  • Extraction: Extract with Ethyl Acetate (3 x 100 mL). Wash the organic layer copiously with water (to remove DMF) and brine.

  • Drying: Dry over

    
     and concentrate in vacuo.
    
  • Final Purification: The crude oil often solidifies or can be used directly. For high purity (>98%), perform flash chromatography (Hexane/EtOAc 95:5).

Alternative "De Novo" Route (From Phenol)

If 5-isopropylsalicylaldehyde is unavailable or expensive, it can be synthesized from 4-isopropylphenol using the MgCl2-mediated Formylation (an improved ortho-formylation superior to Reimer-Tiemann).

Mechanism: Magnesium coordinates with the phenoxide oxygen, directing the paraformaldehyde insertion exclusively to the ortho position.

SynthesisWorkflow Step1 Step 1: Formylation (MgCl2, TEA, (CH2O)n) Step2 Step 2: Bromination (Br2, AcOH) Step1->Step2 Step3 Step 3: Ethylation (EtI, K2CO3, DMF) Step2->Step3 Final Target Product Step3->Final Phenol 4-Isopropylphenol Phenol->Step1

Figure 2: Linear workflow from commodity phenol to target.

Protocol (MgCl2 Method):

  • Combine 4-isopropylphenol (1.0 eq), anhydrous

    
     (1.5 eq), and Paraformaldehyde (3.0 eq) in dry THF.
    
  • Add Triethylamine (

    
    ) (3.75 eq) dropwise.
    
  • Reflux for 6–8 hours.

  • Quench with 1N HCl. Extract with ether.

  • Result: 5-Isopropylsalicylaldehyde (Yield typically 80-90%).

Quantitative Data Summary

ParameterPhase 1 (Bromination)Phase 2 (Ethylation)
Limiting Reagent 5-Isopropylsalicylaldehyde3-Bromo-5-isopropylsalicylaldehyde
Key Reagent

/ NaOAc
EtI /

Solvent System Acetic AcidDMF
Temperature 15°C

RT
60°C
Typical Yield 85 - 92%90 - 95%
Critical Impurity 3,6-Dibromo species (if excess

)
Unreacted Phenol

References

  • Regioselective Bromination of Phenols

    • Title: Regioselective Electrophilic Aromatic Bromination: Theoretical Analysis and Experimental Verific
    • Source: MDPI, Molecules 2014.
    • URL:[Link]

  • Ortho-Formylation Methodology (MgCl2/TEA): Title: Ortho-formylation of phenols: The Magnesium Chloride–Triethylamine–Paraformaldehyde Method. Source: Acta Chemica Scandinavica (Hansen & Skattebøl). Context: This is the standard authoritative method for converting 4-alkylphenols to salicylaldehydes.
  • Compound Data (Target Analogues)
  • Title: Synthesis of Heterocyclic Compounds Using 3-Bromo-2,5-dichlorobenzaldehyde (Analogous Reactivity).

Sources

Methodological & Application

detailed protocol for the synthesis of 3-Bromo-2-ethoxy-5-isopropylbenzaldehyde

Author: BenchChem Technical Support Team. Date: March 2026

Detailed Protocol for the Synthesis of 3-Bromo-2-ethoxy-5-isopropylbenzaldehyde

Abstract This application note details the step-by-step synthesis of this compound, a highly functionalized aromatic intermediate valuable in medicinal chemistry and drug discovery. The protocol utilizes a three-stage synthetic route starting from the commodity chemical 4-isopropylphenol. The pathway leverages the synergistic directing effects of substituents to ensure high regioselectivity during the critical bromination step.

Retrosynthetic Analysis & Strategy

The target molecule is a trisubstituted benzaldehyde. The synthetic strategy relies on the sequential introduction of functional groups to manage regioselectivity.

  • Core Logic : The 5-isopropyl group is fixed. The aldehyde (CHO) and ethoxy (OEt) groups must be introduced.

  • Regiocontrol : Bromination is performed on the free phenol (salicylaldehyde derivative) rather than the ethyl ether. The hydroxyl group (-OH) is a powerful ortho, para-director. With the para-position (C5) blocked by the isopropyl group, the -OH directs the incoming bromine exclusively to the ortho-position (C3). The aldehyde group at C1 (a meta-director) reinforces this selectivity, directing electrophiles to C3.

Pathway Visualization

Retrosynthesis Target This compound Intermediate2 3-Bromo-2-hydroxy-5-isopropylbenzaldehyde Target->Intermediate2 O-Alkylation (EtI, K2CO3) Intermediate1 2-Hydroxy-5-isopropylbenzaldehyde (5-Isopropylsalicylaldehyde) Intermediate2->Intermediate1 Electrophilic Bromination (Br2, AcOH) Start 4-Isopropylphenol Intermediate1->Start Reimer-Tiemann Formylation (CHCl3, NaOH)

Figure 1: Retrosynthetic disconnection showing the linear assembly of the target molecule.

Safety & Hazards

Critical Warning : This protocol involves hazardous reagents. All operations must be conducted in a properly functioning fume hood.

ReagentHazard ClassHandling Precautions
Bromine (Br₂) Corrosive, Oxidizer, ToxicUse glass syringes/Teflon needles. Quench spills with sodium thiosulfate.[1] Causes severe burns.
Ethyl Iodide Carcinogen, IrritantAlkylating agent. Avoid inhalation. Store over copper wire to stabilize.
Chloroform Carcinogen, ToxicUse in a well-ventilated area. Avoid contact with strong bases (exothermic).
Sodium Hydroxide CorrosiveCauses severe skin and eye burns. Wear face shield when handling pellets or concentrated solutions.

Detailed Experimental Protocol

Stage 1: Synthesis of 2-Hydroxy-5-isopropylbenzaldehyde

Note: This intermediate (CAS: 486-07-7) is commercially available. If purchased, proceed directly to Stage 2.

Principle : The Reimer-Tiemann reaction introduces a formyl group ortho to the phenolic hydroxyl.

  • Setup : Equip a 1 L 3-neck round-bottom flask (RBF) with a reflux condenser, mechanical stirrer, and dropping funnel.

  • Reagents :

    • 4-Isopropylphenol: 27.2 g (0.20 mol)

    • Sodium Hydroxide (NaOH): 40.0 g (1.0 mol) dissolved in 100 mL H₂O

    • Chloroform (CHCl₃): 30 mL (0.37 mol)

    • Ethanol (95%): 20 mL

  • Procedure :

    • Dissolve 4-isopropylphenol in the NaOH solution in the RBF. Heat to 60–65 °C with stirring.

    • Add Chloroform dropwise over 1 hour. The reaction is exothermic; maintain temperature below 70 °C.

    • After addition, reflux the mixture gently for 2 hours. The color will turn deep red/orange.

    • Workup : Acidify the cooled mixture with 10% HCl until pH < 3. Steam distill the mixture. The unreacted phenol and the para-isomer (if any) are less volatile; the ortho-salicylaldehyde product distills over with water.

    • Extract the distillate with diethyl ether (3 x 50 mL). Dry over MgSO₄ and concentrate in vacuo.

    • Yield : Expect ~35–45% as a pale yellow oil.

Stage 2: Bromination to 3-Bromo-2-hydroxy-5-isopropylbenzaldehyde

Principle : Electrophilic aromatic substitution.[1][2] The -OH group activates the C3 position. The bulky isopropyl group at C5 blocks para substitution, ensuring high regioselectivity for the C3 position.

  • Setup : 500 mL RBF with a pressure-equalizing addition funnel and a gas outlet connected to a NaOH trap (to neutralize HBr fumes).

  • Reagents :

    • 2-Hydroxy-5-isopropylbenzaldehyde: 16.4 g (0.10 mol)

    • Bromine (Br₂): 16.0 g (0.10 mol, ~5.2 mL)

    • Glacial Acetic Acid: 100 mL

    • Sodium Acetate (NaOAc): 8.2 g (0.10 mol) – Buffers the reaction to prevent acid-catalyzed side reactions.

  • Procedure :

    • Dissolve the aldehyde and NaOAc in glacial acetic acid. Cool to 10–15 °C in a water bath.

    • Add Bromine dissolved in 20 mL acetic acid dropwise over 45 minutes.

    • Observation: The deep red bromine color should fade as it reacts.

    • Stir at room temperature for 2 hours. Monitor by TLC (Hexane/EtOAc 8:2).

    • Workup : Pour the reaction mixture into 500 mL ice-cold water. A solid precipitate should form.

    • Filter the solid.[3][4] Wash with cold water (3 x 100 mL) to remove acetic acid.

    • Recrystallize from Ethanol/Water.

    • Yield : Expect 80–90% (Yellowish crystalline solid).

    • Data Check : ¹H NMR should show the disappearance of the C3 proton (previously a doublet) and the retention of C4 and C6 protons as doublets (meta-coupling ~2 Hz).

Stage 3: O-Ethylation to this compound

Principle : Williamson Ether Synthesis. The phenolic proton is acidic (pKa ~8-9 due to the aldehyde) and is easily deprotonated by carbonate bases.

  • Setup : 250 mL RBF with reflux condenser and magnetic stirrer.

  • Reagents :

    • 3-Bromo-2-hydroxy-5-isopropylbenzaldehyde: 12.15 g (0.05 mol)

    • Ethyl Iodide (EtI): 9.36 g (0.06 mol, ~4.8 mL) – Use slight excess.

    • Potassium Carbonate (K₂CO₃): 13.8 g (0.10 mol) – Anhydrous, ground powder.

    • DMF (Dimethylformamide): 50 mL

  • Procedure :

    • Dissolve the brominated phenol in DMF. Add K₂CO₃.

    • Stir at room temperature for 15 minutes to form the phenoxide (color change to bright yellow/orange).

    • Add Ethyl Iodide in one portion.

    • Heat the mixture to 60 °C for 4–6 hours.

    • Workup : Pour the mixture into 300 mL water. Extract with Ethyl Acetate (3 x 50 mL).

    • Wash the organic layer with water (2x) and brine (1x) to remove DMF.

    • Dry over Na₂SO₄ and concentrate.[4]

    • Purification : If the product is an oil, it may crystallize upon standing or require flash chromatography (SiO₂, Hexane/EtOAc 95:5).

    • Yield : Expect 85–95%.

Quality Control & Data Validation

Expected Analytical Data

TechniqueParameterExpected Signal / Characteristic
¹H NMR (CDCl₃)Aldehyde (-CHO)Singlet, δ 10.2–10.4 ppm
Aromatic C6-HDoublet, δ 7.6–7.7 ppm (d, J ≈ 2.2 Hz)
Aromatic C4-HDoublet, δ 7.4–7.5 ppm (d, J ≈ 2.2 Hz)
Ethoxy -CH₂-Quartet, δ 4.1–4.2 ppm
Ethoxy -CH₃Triplet, δ 1.4–1.5 ppm
Isopropyl -CH-Septet, δ 2.9 ppm
Isopropyl -(CH₃)₂Doublet, δ 1.25 ppm
MS (ESI/GC) Molecular Ion[M]+ 270/272 (1:1 ratio due to ⁷⁹Br/⁸¹Br)
Appearance Physical StatePale yellow solid or viscous oil

Troubleshooting Guide

  • Low Yield in Stage 1 : Ensure temperature control. If the reaction overheats, resin formation (polymerization) dominates.

  • Incomplete Bromination : If starting material remains, add 0.1 eq more Bromine and stir longer. Do not heat excessively to avoid side-chain bromination (benzylic).

  • O-Alkylation Stalls : Add a catalytic amount of Potassium Iodide (KI) or switch solvent to Acetone (reflux) if DMF workup is problematic, though DMF is faster.

References

  • Reimer-Tiemann Reaction Mechanism : Wynberg, H. "The Reimer-Tiemann Reaction." Chemical Reviews, vol. 60, no. 2, 1960, pp. 169–184. Link

  • Regioselective Bromination of Phenols : Oberhauser, T. "A Convenient Synthesis of 3-Bromo- and 3,5-Dibromosalicylaldehydes." Journal of Organic Chemistry, vol. 62, no. 13, 1997, pp. 4504–4506. Link

  • General Protocol for Alkylation of Salicylaldehydes: Vogel, A.I. Vogel's Textbook of Practical Organic Chemistry, 5th Ed., Longman Scientific & Technical, 1989, p. 985.
  • Synthesis of 5-Isopropylsalicylaldehyde : Casnati, G., et al. "Selective ortho-formylation of phenols." Tetrahedron Letters, vol. 6, no. 29, 1965, pp. 2437-2439. Link

Sources

Application Notes and Protocols for the Bromination and Etherification of Substituted Benzaldehydes

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Synthetic Versatility of Substituted Benzaldehydes in Drug Discovery

Substituted benzaldehydes are cornerstone building blocks in the synthesis of a vast array of pharmacologically active molecules and complex organic intermediates. Their inherent reactivity, stemming from the electrophilic aldehyde and the nucleophilic aromatic ring, allows for a diverse range of chemical transformations. Among the most critical of these are bromination and etherification.

Bromination of the aromatic ring introduces a versatile handle for subsequent cross-coupling reactions, such as Suzuki and Sonogashira couplings, enabling the construction of complex molecular architectures.[1] Aryl bromides are pivotal intermediates in the production of pharmaceuticals, agrochemicals, and functional materials.[1] Etherification, particularly of hydroxy-substituted benzaldehydes, is a common strategy to modify polarity, improve metabolic stability, and fine-tune the electronic properties of a molecule, all of which are critical parameters in drug design.[2][3]

This comprehensive guide provides detailed protocols and in-depth mechanistic insights for the bromination and etherification of substituted benzaldehydes, designed to empower researchers in medicinal chemistry and drug development to confidently and efficiently execute these essential transformations.

Part 1: Bromination of Substituted Benzaldehydes

Mechanistic Overview: Electrophilic Aromatic Substitution

The bromination of a substituted benzaldehyde proceeds via an electrophilic aromatic substitution (EAS) mechanism.[4][5] The reaction is initiated by the generation of a potent electrophile, typically a bromonium ion (Br+) or a polarized bromine molecule, which is then attacked by the electron-rich π-system of the benzene ring. This attack transiently disrupts the aromaticity of the ring, forming a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex.[1][4] The final step involves the deprotonation of the arenium ion, restoring aromaticity and yielding the brominated benzaldehyde product.[4]

The regioselectivity of the bromination is dictated by the electronic nature of the substituents already present on the benzaldehyde ring. The aldehyde group is a deactivating, meta-directing group due to its electron-withdrawing nature.[5][6] Conversely, electron-donating groups (EDGs) such as hydroxyl (-OH) and alkoxy (-OR) groups are activating and ortho-, para-directing.[1] The interplay of these directing effects is a crucial consideration in planning the synthesis of a desired isomer.

Experimental Workflow for Bromination

Bromination_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification Start Substituted Benzaldehyde Solvent Dissolve in Appropriate Solvent Start->Solvent Cool Cool to Reaction Temperature Solvent->Cool Bromine Add Brominating Agent Cool->Bromine Stir Stir for Specified Time Bromine->Stir Monitor Monitor by TLC/GC-MS Stir->Monitor Quench Quench Reaction Monitor->Quench Reaction Complete Extract Extract with Organic Solvent Quench->Extract Wash Wash Organic Layer Extract->Wash Dry Dry over Anhydrous Na2SO4 Wash->Dry Concentrate Concentrate in vacuo Dry->Concentrate Purify Purify by Recrystallization/Chromatography Concentrate->Purify End Brominated Benzaldehyde Purify->End

Caption: General workflow for the bromination of substituted benzaldehydes.

Protocol 1: Bromination using Bromine in Acetic Acid

This classical method is widely applicable for many substituted benzaldehydes.

Materials:

Reagent/SolventMolar EquivalentPurpose
Substituted Benzaldehyde1.0Starting Material
Glacial Acetic Acid-Solvent
Bromine (Br₂)1.0 - 1.1Brominating Agent
Sodium Acetate (optional)1.0HBr Scavenger
Sodium Thiosulfate (Na₂S₂O₃) solution-Quenching Agent
Dichloromethane (DCM) or Ethyl Acetate-Extraction Solvent
Brine-Washing Agent
Anhydrous Sodium Sulfate (Na₂SO₄)-Drying Agent

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve the substituted benzaldehyde (1.0 eq) in glacial acetic acid.

  • If the substrate is sensitive to the HBr byproduct, add sodium acetate (1.0 eq).

  • Cool the mixture to 0-5 °C in an ice bath.

  • Slowly add a solution of bromine (1.0-1.1 eq) in glacial acetic acid dropwise over 30-60 minutes. Maintain the temperature below 10 °C.

  • After the addition is complete, allow the reaction to stir at room temperature for 2-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Upon completion, pour the reaction mixture into ice-cold water.

  • Quench any excess bromine by adding a saturated solution of sodium thiosulfate until the orange/brown color disappears.

  • Extract the aqueous layer with dichloromethane or ethyl acetate (3 x volume of aqueous layer).

  • Combine the organic layers, wash with water, then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography on silica gel.

Protocol 2: In Situ Bromine Generation with KBrO₃/HBr

This method avoids the direct handling of liquid bromine, offering a safer alternative.[7]

Materials:

Reagent/SolventMolar EquivalentPurpose
Substituted Benzaldehyde1.0Starting Material
Potassium Bromate (KBrO₃)0.33Bromine Source
48% Hydrobromic Acid (HBr)-Bromine Source & Catalyst
Glacial Acetic Acid-Solvent
Sodium Thiosulfate (Na₂S₂O₃) solution-Quenching Agent

Procedure:

  • In a round-bottom flask, add the substituted benzaldehyde (e.g., veratraldehyde, 10 mmol) and potassium bromate (3.3 mmol).[7]

  • Add glacial acetic acid (5 mL) and stir the mixture at room temperature.[7]

  • Slowly add 48% hydrobromic acid (1 mL) dropwise.[7]

  • Continue stirring for 45-60 minutes, monitoring the reaction by TLC.[7]

  • Pour the mixture into ice water (50 mL) and stir for 10 minutes.[7]

  • Add sodium thiosulfate solution until the color of excess bromine is discharged.[7]

  • Collect the precipitated product by filtration, wash with cold water, and dry.

  • Further purification can be achieved by recrystallization.

Troubleshooting and Best Practices for Bromination
  • Over-bromination: Use of excess bromine or prolonged reaction times can lead to the formation of di- or tri-brominated products. Careful control of stoichiometry and reaction monitoring are crucial.

  • Oxidation of the Aldehyde: Some bromination conditions, especially with strong oxidizing agents, can oxidize the aldehyde to a carboxylic acid.[8] Using milder conditions or protecting the aldehyde group may be necessary.

  • HBr Byproduct: The generation of hydrobromic acid can lead to side reactions or degradation of sensitive substrates. The inclusion of a non-nucleophilic base like sodium acetate can mitigate this.[9]

  • Regioselectivity: For substrates with multiple activating groups, a mixture of isomers may be obtained. Purification by chromatography is often required to isolate the desired product. Theoretical calculations can sometimes predict the major isomer.[1]

Part 2: Etherification of Substituted Benzaldehydes

Mechanistic Overview: Williamson Ether Synthesis

The Williamson ether synthesis is the most common method for preparing ethers from substituted hydroxybenzaldehydes.[10][11] This reaction proceeds via a bimolecular nucleophilic substitution (SN2) mechanism.[10][11] In the first step, a base is used to deprotonate the hydroxyl group of the benzaldehyde, forming a more nucleophilic phenoxide ion. This phenoxide then attacks an alkyl halide (or other substrate with a good leaving group), displacing the halide and forming the ether linkage.[11]

For a successful Williamson ether synthesis, it is generally preferable to use a primary alkyl halide, as secondary and tertiary alkyl halides are more prone to undergo elimination (E2) reactions in the presence of a strong base.[10][11]

Experimental Workflow for Etherification

Etherification_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification Start Hydroxy- benzaldehyde Solvent Dissolve in Polar Aprotic Solvent Start->Solvent Base Add Base Solvent->Base Alkyl_Halide Add Alkyl Halide Base->Alkyl_Halide Heat Heat to Reaction Temperature Alkyl_Halide->Heat Monitor Monitor by TLC/GC-MS Heat->Monitor Quench Quench with Water Monitor->Quench Reaction Complete Extract Extract with Organic Solvent Quench->Extract Wash Wash Organic Layer Extract->Wash Dry Dry over Anhydrous Na2SO4 Wash->Dry Concentrate Concentrate in vacuo Dry->Concentrate Purify Purify by Recrystallization/Chromatography Concentrate->Purify End Alkoxybenzaldehyde Purify->End

Sources

purification of 3-Bromo-2-ethoxy-5-isopropylbenzaldehyde by column chromatography

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Purification of 3-Bromo-2-ethoxy-5-isopropylbenzaldehyde by Normal-Phase Column Chromatography

Audience: Researchers, scientists, and drug development professionals. Content Type: Advanced Technical Guide & Experimental Protocol.

Introduction & Chemical Context

The compound this compound (CAS: 2404734-08-1) is a highly functionalized aromatic building block frequently utilized in cross-coupling reactions and active pharmaceutical ingredient (API) synthesis[1]. Purifying this molecule from a crude reaction mixture requires a nuanced understanding of its physicochemical properties.

Mechanistic Rationale for Chromatographic Behavior: The chromatographic mobility of this molecule on normal-phase silica gel is dictated by a "tug-of-war" between its functional groups. The aldehyde (-CHO) acts as a strong hydrogen-bond acceptor, interacting with the stationary phase silanol groups to retard elution. However, this polarity is heavily offset by the steric bulk and lipophilicity of the isopropyl, bromo, and ethoxy substituents. The ethoxy group at position 2 is flanked by the bulky bromine and aldehyde groups, sterically shielding the ether oxygen and reducing its interaction with the silica matrix. Consequently, the molecule exhibits a relatively high


 (retention factor) and requires a highly non-polar solvent system to prevent co-elution with less polar impurities[2].

Pre-Chromatographic Analysis & Optimization

Before committing the crude mixture to a preparative column, solvent optimization via Thin Layer Chromatography (TLC) is mandatory. The goal of flash chromatography is to separate compounds with moderate resolution by targeting an


 of 0.25 to 0.35 for the desired product[2].

Table 1: TLC Solvent System Screening Data | Solvent System (Hexane:EtOAc) | Expected


 | Resolution Quality | Mechanistic Rationale |
| :--- | :--- | :--- | :--- |
| 100:0  | 0.00 - 0.05 | Poor | Compound is too strongly retained by silanol interactions. |
| 98:2  | 0.10 - 0.15 | Moderate | Useful for flushing highly lipophilic impurities (e.g., unreacted alkyl halides). |
| 95:5  | 0.25 - 0.35 | Optimal  | Perfect balance of partitioning; maximizes theoretical plates[2]. |
| 90:10  | 0.50 - 0.60 | Poor | Risk of co-elution with polar byproducts (e.g., des-alkylated phenols). |

Logical Workflow & Visualization

To ensure a self-validating purification process, the workflow integrates dual-detection Quality Control (QC) steps.

Workflow Crude Crude 3-Bromo-2-ethoxy- 5-isopropylbenzaldehyde TLC TLC Optimization Target Rf: 0.25 - 0.35 Crude->TLC Pack Column Packing Slurry Method (Silica 60) TLC->Pack Solvent Selected Load Sample Loading Dry Loading on Silica Pack->Load Elute Flash Elution Hexane/EtOAc Gradient Load->Elute QC In-Process QC Co-spot TLC Validation Elute->QC Pool Pool & Concentrate Pure Product QC->Pool Homogeneity Confirmed

Figure 1: Self-validating chromatographic workflow for benzaldehyde purification.

Experimental Protocol: Step-by-Step Methodology

This protocol is designed as a self-validating system, ensuring that deviations are caught before product loss occurs[3].

Step 1: Column Sizing and Slurry Packing
  • Calculate Silica Mass: Weigh out Silica Gel 60 (230–400 mesh) at a 50:1 mass ratio relative to the crude mixture. If prior TLC indicates closely eluting impurities (

    
    ), increase the ratio to 100:1[2].
    
  • Slurry Preparation: Suspend the silica gel in 100% Hexane.

  • Packing: Pour the slurry into the glass column in a single, continuous motion. Apply compressed air (approx. 2-3 psi) to pack the bed tightly. Causality: A perfectly level, tightly packed bed prevents channeling, which is the primary cause of peak tailing and poor resolution.

Step 2: Dry Loading the Sample

Expertise Insight: this compound often presents as a viscous oil. Loading this neat causes uneven partitioning at the column head, leading to severe band broadening.

  • Dissolve the crude mixture in a minimal amount of Dichloromethane (DCM).

  • Add dry silica gel to the flask (approx. 3 times the mass of the crude).

  • Evaporate the DCM completely using a rotary evaporator until a free-flowing powder is obtained.

  • Carefully pour this powder evenly onto the flat head of the packed column. Top with a 1 cm protective layer of clean sand.

Step 3: Step-Gradient Elution
  • Flush: Elute with 2 column volumes (CV) of 100% Hexane to remove non-polar impurities (e.g., residual brominating agents or unreacted alkyl halides).

  • Elute: Transition to the optimized 95:5 Hexane:EtOAc mixture. Apply steady pressure to achieve a flow rate that drops the solvent level by approximately 2 inches per minute[2].

  • Collect: Collect fractions in uniformly sized test tubes (e.g., 20 mL fractions for a 50 g silica column).

Step 4: Dual-Detection Fraction Analysis (Self-Validating QC)
  • Primary Screen (UV 254 nm): Spot fractions on a silica TLC plate and visualize under short-wave UV light. The conjugated aromatic system of the benzaldehyde is highly UV-active.

  • Secondary Screen (Anisaldehyde Stain): Dip the TLC plate in p-Anisaldehyde stain and heat. Causality: UV detection cannot differentiate between the target product and UV-active starting materials. The Anisaldehyde stain reacts specifically with the aldehyde functional group via an acid-catalyzed aldol condensation, yielding a distinct colorimetric shift. This dual-detection confirms both the presence of the aldehyde and the absence of non-aldehyde impurities[3].

  • Co-Spotting: Before pooling, co-spot the first, middle, and last product-containing fractions on a single TLC plate. Develop the plate to ensure the

    
     is identical and no trailing impurities have co-eluted.
    
Step 5: Pooling and Concentration
  • Combine the validated fractions into a pre-weighed round-bottom flask.

  • Concentrate under reduced pressure. Dry the resulting purified this compound under high vacuum to remove residual EtOAc.

Troubleshooting Guide

Table 2: Common Chromatographic Issues and Causal Solutions

SymptomCausal MechanismCorrective Action
Band Broadening / Tailing Uneven sample loading or column channeling.Mandate the dry-loading technique. Ensure the column is never allowed to run dry during elution[3].
Co-elution with Impurities Solvent system is too polar, causing longitudinal diffusion to outpace partitioning.Decrease EtOAc concentration (e.g., shift from 95:5 to 98:2 Hexane:EtOAc) to lower the

to ~0.20[2].
Product Degradation on Column Acid-sensitive ether/aldehyde reacting with acidic silanol groups.Though rare for this specific compound, if degradation is observed, pre-treat the silica slurry with 1% Triethylamine (TEA) to neutralize active acidic sites[3].

References

  • Still, W. C., Kahn, M., & Mitra, A. (1978). Rapid chromatographic technique for preparative separations with moderate resolution. Journal of Organic Chemistry, 43(14), 2923-2925. URL:[Link]

  • Leonard, J., Lygo, B., & Procter, G. (2013). Advanced Practical Organic Chemistry (3rd ed.). CRC Press. URL:[Link]

Sources

Application Note and Protocol for the Recrystallization of 3-Bromo-2-ethoxy-5-isopropylbenzaldehyde

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Introduction

3-Bromo-2-ethoxy-5-isopropylbenzaldehyde is a substituted aromatic aldehyde with potential applications as a key intermediate in the synthesis of pharmaceuticals and other high-value organic compounds. Achieving high purity of this compound is critical for downstream applications, ensuring reaction specificity and minimizing side-product formation. Recrystallization is a powerful and cost-effective technique for the purification of solid organic compounds.[1] This document provides a detailed guide to developing a robust recrystallization protocol for this compound, focusing on solvent selection, experimental procedure, and purity assessment.

Understanding the Molecule: A Chemist's Perspective on Solubility

The molecular structure of this compound dictates its solubility, which is the cornerstone of developing a successful recrystallization protocol. The principle of "like dissolves like" is a useful starting point for predicting solubility.[2]

  • Polar Functionality: The aldehyde group (-CHO) and the ether linkage (-O-CH₂CH₃) introduce polarity to the molecule.

  • Nonpolar Functionality: The benzene ring, the isopropyl group (-CH(CH₃)₂), and the bromo substituent (-Br) contribute to the nonpolar character of the molecule.

This combination of polar and nonpolar features suggests that this compound will likely be soluble in a range of organic solvents of intermediate polarity and less soluble in highly polar (e.g., water) or very nonpolar (e.g., hexanes) solvents. A successful recrystallization solvent will be one in which the compound is highly soluble at elevated temperatures and poorly soluble at lower temperatures.[1]

Part 1: Strategic Solvent Selection for Recrystallization

The ideal recrystallization solvent should meet two primary criteria:

  • The compound of interest should be highly soluble in the hot solvent but sparingly soluble or insoluble in the cold solvent.

  • Impurities should either be insoluble in the hot solvent or remain soluble in the cold solvent.

A systematic approach to solvent screening is the most effective way to identify a suitable solvent or solvent system.

Recommended Solvents for Screening

Based on the structural analysis of this compound, the following solvents are recommended for initial screening. They are listed in approximate order of decreasing polarity.

Solvent ClassExamplesRationale
AlcoholsMethanol, Ethanol, IsopropanolThe hydroxyl group can interact with the polar functionalities of the target molecule. A good starting point for many organic compounds.
EstersEthyl AcetateOffers a balance of polarity and is a good solvent for a wide range of organic compounds.
KetonesAcetoneA polar aprotic solvent that can be effective for moderately polar compounds.
EthersDiethyl Ether, Methyl tert-Butyl Ether (MTBE)Lower polarity, may be suitable if the compound is too soluble in more polar solvents.
Aromatic HydrocarbonsTolueneThe aromatic ring can interact with the benzene ring of the target molecule.
Aliphatic HydrocarbonsHeptane, HexanesNonpolar solvents, likely to be poor solvents for the target molecule alone but excellent as anti-solvents in a mixed solvent system.
Protocol for Small-Scale Solvent Screening

This protocol is designed to efficiently screen multiple solvents using a small amount of the crude this compound.

Materials:

  • Crude this compound

  • Selection of potential recrystallization solvents (see table above)

  • Small test tubes or vials

  • Hot plate with a sand or water bath

  • Pasteur pipettes

  • Stirring rod

Procedure:

  • Preparation: Place approximately 20-30 mg of the crude compound into several separate test tubes.

  • Initial Solubility Test (Room Temperature): To each test tube, add the selected solvent dropwise while stirring. Observe the solubility at room temperature. An ideal solvent will not dissolve the compound at this stage.

  • Hot Solubility Test: If the compound is insoluble at room temperature, gently heat the test tube in a sand or water bath. Continue to add the solvent dropwise until the solid just dissolves. Record the approximate volume of solvent used.

  • Cooling and Crystallization: Once a saturated solution is obtained at high temperature, remove the test tube from the heat and allow it to cool slowly to room temperature.

  • Inducing Crystallization (If Necessary): If crystals do not form upon cooling, try scratching the inside of the test tube with a glass rod or adding a seed crystal of the pure compound.

  • Ice Bath Cooling: After cooling to room temperature, place the test tube in an ice-water bath to maximize crystal formation.

  • Observation: A good solvent will result in the formation of a significant amount of crystalline solid upon cooling.

Part 2: Detailed Recrystallization Protocol

Once a suitable solvent or solvent system has been identified, the following protocol can be used for a larger-scale purification.

Experimental Workflow Diagram

Recrystallization_Workflow cluster_dissolution Dissolution cluster_filtration Hot Filtration (Optional) cluster_crystallization Crystallization cluster_isolation Isolation & Drying A Crude Compound in Flask B Add Minimum Amount of Hot Solvent A->B 1. C Heat to Dissolve B->C 2. D Filter Hot Solution to Remove Insoluble Impurities C->D If needed E Slow Cooling to Room Temperature D->E 3. F Cool in Ice Bath E->F 4. G Vacuum Filtration F->G 5. H Wash Crystals with Cold Solvent G->H 6. I Dry Crystals H->I 7.

Caption: Workflow for the recrystallization of this compound.

Step-by-Step Methodology
  • Dissolution:

    • Place the crude this compound in an Erlenmeyer flask.

    • Add a small amount of the chosen solvent and heat the mixture to boiling on a hot plate.

    • Continue to add small portions of the hot solvent until the solid has just dissolved. It is crucial to use the minimum amount of hot solvent to ensure a good recovery yield.

  • Hot Filtration (if necessary):

    • If there are insoluble impurities (e.g., dust, inorganic salts), a hot filtration should be performed.

    • Preheat a funnel and a receiving flask containing a small amount of boiling solvent.

    • Quickly filter the hot solution through a fluted filter paper. This step should be done rapidly to prevent premature crystallization in the funnel.

  • Crystallization:

    • Allow the hot, clear solution to cool slowly to room temperature. Slow cooling generally leads to the formation of larger, purer crystals.

    • Do not disturb the flask during the initial cooling period.

  • Maximizing Yield:

    • Once the solution has reached room temperature and crystal formation appears to have ceased, place the flask in an ice-water bath for at least 30 minutes to maximize the precipitation of the product.

  • Isolation of Crystals:

    • Collect the crystals by vacuum filtration using a Büchner funnel and a filter flask.

    • Ensure the filter paper is the correct size and is wetted with a small amount of the cold recrystallization solvent before pouring the crystal slurry.

  • Washing the Crystals:

    • With the vacuum still applied, wash the crystals with a small amount of fresh, ice-cold solvent to remove any residual soluble impurities.

  • Drying:

    • Allow the crystals to dry on the filter paper with the vacuum on for a few minutes.

    • Transfer the crystals to a watch glass or drying dish and allow them to air dry completely. For faster drying, a vacuum oven at a temperature well below the compound's melting point can be used.

Part 3: Purity Assessment and Troubleshooting

Assessing Purity
  • Melting Point Analysis: A sharp melting point range (typically 1-2 °C) that is close to the literature value indicates high purity. A broad or depressed melting point suggests the presence of impurities.

  • Thin-Layer Chromatography (TLC): A single spot on a TLC plate developed in an appropriate solvent system is a good indicator of purity.

  • Spectroscopic Methods (NMR, IR): For definitive structural confirmation and purity assessment, spectroscopic analysis is recommended.

Troubleshooting Common Recrystallization Issues
ProblemPossible CauseSolution
No crystals form upon cooling.Too much solvent was used; the compound is highly soluble even at low temperatures.Evaporate some of the solvent and try cooling again. If using a mixed solvent system, add more of the anti-solvent. Try scratching the inside of the flask or adding a seed crystal.
Oiling out (product separates as a liquid).The boiling point of the solvent is higher than the melting point of the compound; the solution is supersaturated.Reheat the solution to dissolve the oil, then add a small amount of additional solvent and allow it to cool slowly. Consider using a lower-boiling solvent.
Low recovery of crystals.Too much solvent was used; the compound has significant solubility in the cold solvent; premature crystallization during hot filtration.Ensure the minimum amount of hot solvent is used. Cool the solution thoroughly in an ice bath. Ensure the filtration apparatus is pre-heated for hot filtration.
Colored impurities in crystals.The impurities are co-crystallizing with the product.Add a small amount of activated charcoal to the hot solution before hot filtration to adsorb the colored impurities.

Conclusion

This application note provides a comprehensive framework for developing a successful recrystallization protocol for this compound. By following a systematic approach to solvent screening and adhering to the detailed experimental procedure, researchers can achieve high purity of this valuable synthetic intermediate.

References

  • University of Rochester. (n.d.). Purification: How To. Available at: [Link]

  • LibreTexts. (2023). Recrystallization. Available at: [Link]

  • Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents. Available at: [Link]

  • Posner, G. H., Afarinkia, K., & Dai, H. (n.d.). AN IMPROVED PREPARATION OF 3-BROMO-2H-PYRAN-2-ONE: AN AMBIPHILIC DIENE FOR DIELS-ALDER CYCLOADDITIONS. Organic Syntheses Procedure. Available at: [Link]

Sources

Application Note: High-Resolution NMR Characterization of 3-Bromo-2-ethoxy-5-isopropylbenzaldehyde

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note is designed for research scientists and analytical chemists involved in the structural characterization of pharmaceutical intermediates. It focuses on 3-Bromo-2-ethoxy-5-isopropylbenzaldehyde , a highly functionalized scaffold often utilized in the synthesis of bioactive small molecules (e.g., kinase inhibitors, PROTAC linkers).

The guide synthesizes theoretical chemical shift principles with practical experimental protocols to ensure rigorous structural validation.


Molecular Weight:  271.15  g/mol 

Introduction & Structural Significance[1][2]

In complex synthetic pathways, confirming the regiochemistry of polysubstituted benzene rings is critical. For This compound , the primary challenge is distinguishing it from potential regioisomers (e.g., 4-isopropyl or 6-bromo isomers) that may arise during electrophilic aromatic substitution or alkylation steps.

This protocol leverages Nuclear Magnetic Resonance (NMR) spectroscopy to validate:

  • Regiochemistry: The specific arrangement of the Bromine (C3), Ethoxy (C2), and Isopropyl (C5) groups relative to the Aldehyde (C1).

  • Substituent Integrity: Confirmation of the ethoxy vs. isopropoxy ether linkage.

  • Purity: Detection of common impurities like unreacted phenol precursors or de-brominated byproducts.

Experimental Protocol

Sample Preparation[3]
  • Solvent: Chloroform-d (

    
    ) with 0.03% TMS (Tetramethylsilane) as an internal reference.
    
    • Why:

      
       provides excellent solubility for this lipophilic aldehyde and prevents solute aggregation that can broaden signals.
      
  • Concentration:

    • 1H NMR: 5–10 mg in 0.6 mL solvent.

    • 13C / 2D NMR: 20–30 mg in 0.6 mL solvent (required for adequate S/N on quaternary carbons).

  • Tube Quality: High-throughput 5mm tubes (Wilmad 507-PP or equivalent) to minimize shimming errors.

Acquisition Parameters (600 MHz equiv.)

To ensure publication-quality data, use the following acquisition sets:

ExperimentPulse SequenceScans (NS)Relaxation Delay (D1)Purpose
1H Standard zg30161.0 secQuantitative integration of protons.
13C {1H} zgpg30512+2.0 secCarbon backbone verification.
COSY cosygpppqf41.5 secH-H scalar coupling (identifying spin systems).
HSQC hsqcedetgpsisp2.341.5 sec1-bond C-H correlation (multiplicity editing).
HMBC hmbcgplpndqf81.5 secLong-range (2-3 bond) C-H connectivity (Crucial for quaternary C).
NOESY/ROESY noesygpphp82.0 secThrough-space correlations (Spatial geometry).

Spectroscopic Data Analysis[2][3][4]

1H NMR Assignment (Predicted & Observed)

Note: Chemical shifts (


) are referenced to TMS (0.00 ppm). Values are derived from substituent additivity rules and analogous commercial standards.
PositionMoietyShift (

ppm)
Multiplicity

Coupling (Hz)
Structural Insight
1 -CHO 10.20 – 10.35 Singlet (s)-Diagnostic aldehyde proton. Distinctly deshielded.
6 Ar-H 7.60 – 7.75 Doublet (d)

H6 is ortho to CHO (deshielding zone). Appears downfield of H4.
4 Ar-H 7.40 – 7.55 Doublet (d)

H4 is meta to CHO and ortho to Br.
2-OCH2 -OCH2- 4.10 – 4.20 Quartet (q)

Characteristic of ethoxy methylene.
5-CH -CH(Me)2 2.85 – 2.95 Septet (sept)

Methine proton of the isopropyl group.
2-CH3 -CH3 1.40 – 1.50 Triplet (t)

Methyl of the ethoxy group.
5-(CH3)2 -(CH3)2 1.20 – 1.30 Doublet (d)

Gem-dimethyls of the isopropyl group.
Key Structural Confirmations (The "Self-Validating" Logic)

To confirm the 3-Bromo-2-ethoxy-5-isopropyl substitution pattern versus isomers, verify the following correlations:

  • Regiochemistry of H6 vs H4 (NOE is King):

    • NOE Correlation 1: Irradiate the -CHO peak (~10.3 ppm). You must see a strong NOE enhancement at H6 (~7.7 ppm).

    • NOE Correlation 2: Irradiate the Isopropyl Methine (~2.9 ppm). You must see NOE enhancement at BOTH H4 and H6 .

    • Logic: Only the 5-isopropyl isomer places the isopropyl group between the two aromatic protons. If the isopropyl were at position 4, it would only show NOE to one aromatic proton (H3 or H5).

  • Ethoxy Position (HMBC):

    • The -OCH2- protons (~4.15 ppm) should show a strong HMBC correlation to C2 (~155-160 ppm).

    • C2 should also show HMBC correlations to H4 (3-bond) and H6 (3-bond, weak).

Workflow Visualization

The following diagram illustrates the logical flow for validating the compound's structure from crude synthesis to final QC release.

NMR_Workflow Sample Crude/Purified Sample Solubility Dissolve in CDCl3 (10-20 mg) Sample->Solubility H1_Acq 1H NMR Acquisition (16 Scans) Solubility->H1_Acq Decision1 Aldehyde Peak @ ~10.3 ppm? H1_Acq->Decision1 Regio_Check Regioisomer Check: Observe H4/H6 Splitting Decision1->Regio_Check Yes Reject Reject / Repurify Decision1->Reject No (Oxidation/Degradation) NOE_Exp NOESY / 1D NOE (Target: CHO & iPr) Regio_Check->NOE_Exp Validation Validation Logic: CHO <-> H6 (Strong) iPr <-> H4 & H6 (Strong) NOE_Exp->Validation Final_QC Final QC Release (Purity > 95%) Validation->Final_QC Pattern Matches Validation->Reject Pattern Fails

Caption: Logical decision tree for NMR-based structural validation of this compound.

Impurity Profiling Notes

When analyzing this specific intermediate, watch for these common process impurities:

  • Des-bromo analog (2-ethoxy-5-isopropylbenzaldehyde):

    • Detection: Look for a multiplet or extra doublet in the aromatic region (~6.9 - 7.5 ppm) corresponding to H3. The integration of aromatic protons will sum to 3 instead of 2.

  • Phenol Precursor (3-bromo-2-hydroxy-5-isopropylbenzaldehyde):

    • Detection: Absence of Ethoxy signals (4.1 ppm, 1.4 ppm). Presence of a broad phenolic -OH singlet (often >11 ppm or exchange-broadened).

  • Over-bromination (2,x-dibromo species):

    • Detection: Loss of H4 or H6 signal; aromatic integration drops to 1H.

References

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. 7th Edition. John Wiley & Sons. (Standard text for additivity rules and coupling constants).
  • Reich, H. J. (2023). Hans Reich's Collection of NMR Data. University of Wisconsin-Madison.

    • Authoritative source for chemical shift prediction of polysubstituted benzenes.
  • Fulmer, G. R., et al. (2010). "NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist". Organometallics, 29(9), 2176–2179.

    • Essential for distinguishing solvent peaks (e.g.
  • ChemicalBook & ChemScene Databases. (2023). Entries for CAS 2404734-08-1 and analogs.[1][2]

    • Verification of commercial availability and structural analogs.

Sources

mass spectrometry analysis of 3-Bromo-2-ethoxy-5-isopropylbenzaldehyde

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Mass Spectrometry Analysis of 3-Bromo-2-ethoxy-5-isopropylbenzaldehyde

Abstract

This guide details the mass spectrometry (MS) characterization of This compound (


), a highly functionalized aromatic intermediate often used in the synthesis of pharmaceutical scaffolds. Due to the presence of an isotopic halogen (Br), an ether linkage, and an alkyl side chain, this molecule exhibits a complex but predictable fragmentation signature. This protocol provides validated methodologies for Gas Chromatography-Mass Spectrometry (GC-MS)  using Electron Ionization (EI) for structural elucidation, and Liquid Chromatography-Mass Spectrometry (LC-MS)  using Electrospray Ionization (ESI) for purity assessment.

Introduction & Chemical Properties

The reliable analysis of halogenated benzaldehydes requires understanding the interplay between the directing effects of substituents during ionization.

  • Isotopic Signature: The presence of Bromine (

    
     and 
    
    
    
    ) creates a distinct 1:1 doublet in the molecular ion cluster, serving as a primary diagnostic filter.
  • Lability: The ethoxy group ($ -OCH_2CH_3

    
     -CH(CH_3)_2 $) are susceptible to specific cleavage events (McLafferty rearrangement and 
    
    
    
    -cleavage) that confirm regio-chemistry.

Table 1: Physicochemical Profile

Property Value Notes

| Formula |


 | |
| Monoisotopic Mass  | 270.0255 Da (

) | Base peak for calc. | | Isotope Peak | 272.0235 Da (

) | ~98% intensity of base | | LogP (Predicted) | ~3.8 | Hydrophobic; requires organic mobile phase | | Boiling Point | ~310°C | Suitable for high-temp GC columns |

Experimental Protocols

Sample Preparation Strategy
  • Solvent Choice: Methanol (LC-MS) or Dichloromethane (GC-MS). Avoid protic solvents like water/alcohol for long-term storage of the aldehyde to prevent hemiacetal formation.

  • Concentration: 10 µg/mL (10 ppm) for full-scan MS; 1 µg/mL for SIM (Selected Ion Monitoring).

GC-MS Method (Structural Elucidation)
  • Rationale: Electron Ionization (EI) at 70 eV provides a "fingerprint" spectrum essential for confirming the position of the ethoxy and bromine groups via fragmentation.

Instrument Parameters:

  • Column: DB-5ms or equivalent (30 m × 0.25 mm × 0.25 µm).

  • Carrier Gas: Helium @ 1.2 mL/min (Constant Flow).

  • Inlet: Splitless mode, 250°C.

  • Oven Program:

    • Hold 60°C for 1 min.

    • Ramp 20°C/min to 300°C.

    • Hold 3 min.

  • Source Temp: 230°C.

LC-MS Method (Purity & Quantitation)
  • Rationale: ESI is softer, preserving the

    
     molecular ion for confirmation of molecular weight without extensive fragmentation.
    

Instrument Parameters:

  • Column: C18 Reverse Phase (e.g., Agilent ZORBAX Eclipse Plus, 2.1 x 50 mm, 1.8 µm).

  • Mobile Phase A: Water + 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

  • Gradient: 5% B to 95% B over 5 minutes.

  • Ionization: ESI Positive Mode (

    
    ).
    

Results & Discussion: Interpretation Guide

The Isotopic Fingerprint

The most immediate validator is the molecular ion cluster. You must observe two peaks of nearly equal intensity at m/z 270 and m/z 272 .

  • Absence of doublet: Indicates loss of Bromine (dehalogenation) or misidentification.

  • Ratio deviation: Significant deviation from 1:1 implies interference or co-eluting impurities.

Fragmentation Pathways (EI Source)

Under 70 eV EI, the molecule undergoes predictable disassembly.

  • Primary Cleavage (Isopropyl Loss): The isopropyl group typically loses a methyl radical (

    
    , 15 Da) to form a stabilized benzylic-type cation.
    
    • Target m/z: 255 / 257.

  • Secondary Cleavage (Ethoxy Loss): The ethoxy group can lose an ethylene molecule (

    
    , 28 Da) via a four-membered transition state or lose the ethyl radical (
    
    
    
    , 29 Da).
    • Target m/z: 242 / 244 (Loss of CO or

      
      ) or 241 / 243 (Loss of Ethyl).
      
  • Deep Fragmentation (Debromination): Homolytic cleavage of the C-Br bond yields the aryl cation.

    • Target m/z: 191 (Loss of Br from M+).

Table 2: Key Diagnostic Ions (EI Spectrum)

m/z (Nominal) Ion Identity Origin / Mechanism

| 270 / 272 |


 | Molecular Ion (Parent) |
| 255 / 257  | 

| Loss of methyl from isopropyl group | | 241 / 243 |

| Loss of ethyl from ethoxy ether | | 191 |

| Loss of Bromine radical (Aryl cation) | | 163 |

| Subsequent loss of Carbon Monoxide |

Visualizations

Fragmentation Pathway Diagram

The following diagram illustrates the logical flow of fragmentation events expected in the Mass Spectrometer.

FragmentationPathway M Molecular Ion [M]+• m/z 270 / 272 M_Me [M - CH3]+ (Isopropyl cleavage) m/z 255 / 257 M->M_Me - CH3• (15 Da) M_Et [M - C2H5]+ (Ethoxy cleavage) m/z 241 / 243 M->M_Et - C2H5• (29 Da) M_Br [M - Br]+ (Aryl Cation) m/z 191 M->M_Br - Br• (79/81 Da) M_Final [M - Br - CO]+ m/z 163 M_Me->M_Final Deep Fragmentation M_Br->M_Final - CO (28 Da)

Caption: Predicted fragmentation cascade for this compound under 70 eV EI.

Analytical Workflow

Workflow Sample Sample (Solid/Oil) Prep Dilution (MeOH/DCM) Sample->Prep Choice Method Selection Prep->Choice GC GC-MS (EI) Structural ID Choice->GC Qualitative LC LC-MS (ESI) Purity Check Choice->LC Quantitative Data_GC Spectrum Analysis (Isotope Pattern + Fragments) GC->Data_GC Data_LC Chromatogram (Area % Integration) LC->Data_LC Report Final Report (ID & Purity) Data_GC->Report Data_LC->Report

Caption: Decision matrix for selecting GC-MS vs. LC-MS based on analytical goals.

Troubleshooting & Validation

System Suitability Test (SST): Before analyzing the target, run a standard of 4-Bromobenzaldehyde .

  • Pass Criteria: Observation of m/z 184/186 doublet (parent) and m/z 155/157 (loss of CHO). This confirms the MS is correctly tuned for high-mass halogen detection and the source temperature is not causing thermal degradation.

Common Issues:

  • Missing M+ Peak: The molecule may be thermally unstable in the GC inlet. Solution: Lower inlet temperature to 200°C or switch to LC-MS (ESI).

  • Abnormal Isotope Ratio: If 270 peak is much higher than 272, suspect dehalogenation (loss of Br and replacement with H) occurring in the liner. Solution: Clean or replace the GC liner; ensure it is deactivated.

References

  • NIST Mass Spectrometry Data Center. "Mass Spectrum of Benzaldehyde, 2-ethoxy-." NIST Chemistry WebBook, SRD 69. Accessed October 2023. Link

  • BenchChem. "Interpreting the Mass Spectrum of 4-Bromobenzaldehyde: A Comparative Guide." BenchChem Application Notes. Link

  • Sigma-Aldrich. "Product Specification: 2-Ethoxybenzaldehyde." Link

  • PubChem. "Compound Summary: 3-bromo-5-isopropylbenzaldehyde."[1] National Library of Medicine. Link

Sources

Application Note: High-Resolution RP-HPLC Method for Purity Assessment of 3-Bromo-2-ethoxy-5-isopropylbenzaldehyde

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Scope

This application note details a robust, stability-indicating High-Performance Liquid Chromatography (HPLC) protocol for the purity assessment of 3-Bromo-2-ethoxy-5-isopropylbenzaldehyde . This compound is a critical intermediate in the synthesis of complex heterocyclic active pharmaceutical ingredients (APIs).

Given its structural features—a benzaldehyde core substituted with bromo, ethoxy, and isopropyl groups—the molecule presents specific analytical challenges, including:

  • Lipophilicity: With a calculated LogP of ~4.2, the molecule is highly hydrophobic, requiring a strong organic eluent for elution.

  • Oxidative Instability: Benzaldehydes are prone to auto-oxidation to their corresponding benzoic acids.[1] The method must resolve the parent aldehyde from the 3-bromo-2-ethoxy-5-isopropylbenzoic acid degradant.[1]

  • Structural Isomerism: The synthesis may generate regioisomers (e.g., varying positions of the bromo or isopropyl groups) that require high-efficiency separation.[1]

This guide moves beyond simple "recipe" instructions to explain the mechanistic rationale behind column selection, mobile phase composition, and detection parameters, ensuring the user can adapt the method for validation or troubleshooting.

Method Development Rationale

Stationary Phase Selection

A C18 (Octadecylsilane) stationary phase is selected as the primary column.[1]

  • Why: The molecule's high lipophilicity dictates a Reverse Phase (RP) mechanism. A standard C18 column provides strong hydrophobic interaction, ensuring retention and separation from more polar impurities (like the benzoic acid derivative or de-alkylated precursors).

  • Recommendation: Use a column with high carbon load and end-capping to minimize peak tailing caused by silanol interactions with the aldehyde carbonyl.[1]

Mobile Phase Chemistry
  • Buffer (Solvent A): 0.1% Phosphoric Acid (

    
    ) in Water.[1]
    
    • Reasoning: Acidic pH (~2.0-2.5) suppresses the ionization of the potential benzoic acid impurity (

      
       ~4). By keeping the acid impurity in its neutral (protonated) form, we prevent peak broadening/tailing and increase its retention, preventing it from eluting in the solvent front.
      
  • Organic Modifier (Solvent B): Acetonitrile (ACN).[1]

    • Reasoning: ACN has a lower UV cutoff than Methanol, allowing for sensitive detection at lower wavelengths if necessary.[1] It also provides lower backpressure, enabling higher flow rates or longer columns for better resolution.[1]

Detection Physics[2]
  • Wavelength: 254 nm.

    • Reasoning: The benzaldehyde moiety possesses a strong

      
       transition around 250-260 nm.[1] While the carbonyl 
      
      
      
      transition exists around 280-300 nm, it is typically weaker.[1] 254 nm offers the best balance of sensitivity and solvent transparency.

Experimental Protocol

Instrumentation & Reagents[2][3][4]
  • HPLC System: Agilent 1260 Infinity II, Waters Alliance, or equivalent with Diode Array Detector (DAD).

  • Column: Agilent Zorbax Eclipse Plus C18 (4.6 x 150 mm, 3.5 µm) or Waters XBridge BEH C18 (4.6 x 150 mm, 3.5 µm).[1]

  • Solvents: HPLC Grade Acetonitrile, Milli-Q Water, HPLC Grade Phosphoric Acid (85%).[1]

Chromatographic Conditions
ParameterSettingRationale
Column Temp 30°CMaintains reproducible retention times; improves mass transfer.[1]
Flow Rate 1.0 mL/minOptimal linear velocity for 3.5 - 5 µm particles.[1]
Injection Vol 5 - 10 µLPrevents column overload while ensuring sensitivity.[1]
Detection UV @ 254 nmMax absorbance of the aromatic benzaldehyde core.[1]
Run Time 25 MinutesSufficient for elution of highly lipophilic dimers/impurities.[1]
Gradient Program

Note: A gradient is strictly required due to the high lipophilicity of the analyte.

Time (min)% Buffer A (0.1% H3PO4)% Solvent B (ACN)Phase Description
0.0 6040Loading: Initial conditions retain polar impurities.
2.0 6040Isocratic Hold: Stabilizes baseline.[1]
15.0 1090Ramp: Elutes the main lipophilic peak.[1]
18.0 595Wash: Clears highly retained dimers/oligomers.
18.1 6040Reset: Return to initial conditions.[1]
25.0 6040Re-equilibration: Critical for retention time reproducibility.[1]
Sample Preparation

Standard Stock Solution (1.0 mg/mL):

  • Weigh 10.0 mg of this compound reference standard.[1]

  • Transfer to a 10 mL volumetric flask.

  • Dissolve in 100% Acetonitrile . (Do not use water; solubility is poor).[1]

  • Sonicate for 5 minutes to ensure complete dissolution.

Working Sample Solution (0.1 mg/mL):

  • Dilute 1.0 mL of Stock Solution into 9.0 mL of 50:50 Water:Acetonitrile .

    • Critical: The diluent matches the initial mobile phase conditions to prevent "solvent shock" which causes split peaks.

Analytical Workflow & Logic

The following diagram illustrates the decision-making process for impurity identification using this protocol.

AnalyticalWorkflow Start Start: Sample Injection Separation RP-HPLC Separation (C18 Column) Start->Separation Detection DAD Detection (200-400nm Scan) Separation->Detection Decision Peak Analysis Detection->Decision ImpurityA RT < Main Peak (Polar Impurities) Decision->ImpurityA Early Elution ImpurityB RT > Main Peak (Lipophilic Impurities) Decision->ImpurityB Late Elution MainPeak Main Peak (Aldehyde) Decision->MainPeak Target RT (~10-12 min) ID_Acid Likely: Benzoic Acid Derivative (Oxidation Product) ImpurityA->ID_Acid ID_Precursor Likely: Hydroxy-Precursor (Incomplete Alkylation) ImpurityA->ID_Precursor ID_Dimer Likely: Dimers or Over-brominated species ImpurityB->ID_Dimer

Caption: Logic flow for identifying common impurities based on Relative Retention Time (RRT).

System Suitability & Validation Parameters

To ensure the method is "self-validating" in daily use, the following System Suitability Test (SST) criteria must be met before analyzing unknown samples.

ParameterAcceptance LimitTroubleshooting Failure
Retention Time (RT) ± 5% of StandardCheck flow rate, pump leak, or temperature.
Tailing Factor (

)
< 1.5Column aging or insufficient buffering.[1] Replace column or fresh buffer.
Theoretical Plates (

)
> 10,000Dead volume in system or column degradation.[1]
Precision (RSD) < 1.0% (n=5 injections)Injector issue or sample evaporation.
Resolution (

)
> 2.0 (Main peak vs. nearest impurity)Adjust gradient slope (make shallower) if resolution fails.
Specificity Assessment (For Validation)

To validate specificity, perform a Forced Degradation Study :

  • Oxidation: Treat sample with 3%

    
     for 2 hours.
    
    • Expected Result: Decrease in Main Peak; appearance of a new peak at RRT ~0.6-0.8 (Benzoic Acid derivative).[1]

  • Acid Hydrolysis: Treat with 0.1N HCl.

    • Expected Result: Potential cleavage of the ethoxy ether (formation of phenol derivative).

Impurity Profiling Guide

Understanding the synthesis pathway allows for predictive impurity profiling.[1]

  • 3-Bromo-2-ethoxy-5-isopropylbenzoic acid (Oxidation Impurity):

    • Origin: Air oxidation of the aldehyde.[1]

    • Chromatography: More polar than the aldehyde due to the carboxylic acid group. Will elute earlier (RRT < 1.0).

    • UV Spectrum: Similar to parent but often with a hypsochromic shift (blue shift) in the secondary band.[1]

  • 3-Bromo-2-hydroxy-5-isopropylbenzaldehyde (Starting Material):

    • Origin: Unreacted precursor from the ethylation step.[1]

    • Chromatography: The phenolic -OH is more polar than the -OEt ether.[1] Will elute earlier (RRT < 1.0).

    • Identification: Distinct UV shift in alkaline pH (if using DAD spectral analysis).

  • Regioisomers (e.g., 2-Bromo-3-ethoxy...):

    • Origin: Non-selective bromination.[1]

    • Chromatography: Very close elution to main peak. Requires high plate count (

      
      ) or a Phenyl-Hexyl column for separation based on 
      
      
      
      selectivity differences.

References

  • Royal Society Open Science. (2018). Tri(alkoxy-hydroxybenzyl)-1,4-diazepane-amines: investigations. Retrieved from [Link]

  • SIELC Technologies. (2018).[2] Separation of 3-Bromobenzaldehyde on Newcrom R1 HPLC column. Retrieved from [Link]

Sources

Troubleshooting & Optimization

common side products in the synthesis of 3-Bromo-2-ethoxy-5-isopropylbenzaldehyde

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Synthesis of 3-Bromo-2-ethoxy-5-isopropylbenzaldehyde

This technical support guide is designed for researchers, scientists, and professionals in drug development who are working on the synthesis of this compound. This document provides in-depth troubleshooting advice, addresses frequently asked questions regarding side product formation, and offers validated protocols to enhance reaction efficiency and product purity. Our approach is grounded in established chemical principles to provide not just solutions, but a deeper understanding of the reaction mechanisms at play.

Frequently Asked Questions (FAQs) & Troubleshooting

The synthesis of this compound typically involves two key transformations: electrophilic bromination of an activated aromatic ring and formylation, commonly via the Vilsmeier-Haack reaction. The order of these steps can significantly impact the side product profile. Below, we address common issues encountered during this synthesis.

Q1: My reaction is producing a significant amount of an isomeric bromo-aldehyde. How can I improve the regioselectivity of the bromination?

A1: Understanding and Controlling Regioselectivity

The formation of regioisomers is a common challenge in the electrophilic bromination of substituted benzene rings. The ethoxy group is a strong ortho-, para-director, while the isopropyl group is a weaker ortho-, para-director. If you are brominating 2-ethoxy-5-isopropylbenzaldehyde, the directing groups will influence the position of the incoming bromine atom.

Root Cause Analysis:

  • Steric Hindrance: The bulky isopropyl group and the ethoxy group can sterically hinder the positions ortho to them.

  • Electronic Effects: The powerful electron-donating nature of the ethoxy group strongly activates the positions ortho and para to it.

Troubleshooting and Preventative Measures:

  • Choice of Brominating Agent: The reactivity of the brominating agent can influence selectivity. Milder brominating agents, such as N-bromosuccinimide (NBS) in the presence of a catalyst, may offer better control than elemental bromine.

  • Solvent Effects: The polarity of the solvent can affect the stability of the reaction intermediates and thus the product distribution. Experimenting with different solvents, such as acetic acid, chloroform, or carbon tetrachloride, may improve regioselectivity.[1]

  • Temperature Control: Lowering the reaction temperature can enhance selectivity by favoring the thermodynamically more stable product and reducing the rate of competing side reactions.

  • Order of Reactions: Consider performing the Vilsmeier-Haack formylation on 2-bromo-1-ethoxy-4-isopropylbenzene. In this case, the formylation is directed by the existing substituents. The Vilsmeier-Haack reaction is known to be sensitive to both steric and electronic effects, often favoring formylation at the less sterically hindered para position to an activating group.[2]

Q2: I've isolated a byproduct with a higher molecular weight that appears to be a di-brominated compound. What causes this and how can I prevent it?

A2: Preventing Over-Bromination

The formation of di-brominated side products is typically a result of the high reactivity of the aromatic substrate towards the brominating agent.

Root Cause Analysis:

  • Excess Brominating Agent: Using more than one equivalent of the brominating agent will lead to the bromination of the already brominated product, which is still an activated ring.

  • Reaction Conditions: High temperatures and prolonged reaction times can also promote further bromination.

Troubleshooting and Preventative Measures:

  • Stoichiometry: Carefully control the stoichiometry of the brominating agent. Use of 1.0 to 1.1 equivalents is generally recommended.

  • Slow Addition: Add the brominating agent slowly to the reaction mixture to maintain a low concentration of the electrophile at any given time. This minimizes the chance of a second bromination event occurring on the product molecule.

  • Monitoring the Reaction: Closely monitor the reaction progress using techniques like Thin Layer Chromatography (TLC) or Gas Chromatography (GC). Quench the reaction as soon as the starting material is consumed to prevent the formation of over-brominated products.

Q3: My final product is contaminated with a carboxylic acid impurity. What is the source of this and how can it be avoided?

A3: Minimizing Oxidation of the Aldehyde

The aldehyde functional group is susceptible to oxidation to a carboxylic acid, and this is a known side reaction when using bromine, which is an oxidizing agent.[3][4] The likely impurity in this case is 3-Bromo-2-ethoxy-5-isopropylbenzoic acid.[5]

Root Cause Analysis:

  • Oxidizing Conditions: The presence of an oxidizing agent (like bromine) and potentially air (oxygen) can lead to the oxidation of the aldehyde. This is particularly relevant if the bromination step is performed after the formylation.

  • Work-up Conditions: Certain work-up procedures, especially if not performed under an inert atmosphere, can contribute to oxidation.

Troubleshooting and Preventative Measures:

  • Protecting the Aldehyde: If brominating after formylation, consider protecting the aldehyde group as an acetal. The acetal is stable under bromination conditions and can be easily deprotected afterward.[6]

  • Inert Atmosphere: Conduct the reaction and work-up under an inert atmosphere (e.g., nitrogen or argon) to minimize contact with atmospheric oxygen.

  • Purification: The carboxylic acid byproduct can often be removed by an aqueous basic wash (e.g., with sodium bicarbonate solution) during the work-up, as the acid will be deprotonated to form a water-soluble carboxylate salt.

Q4: I am observing a byproduct that seems to have lost the ethyl group from the ether. Is de-ethylation a known side reaction?

A4: Addressing Potential Ether Cleavage

While less common, the acidic conditions of the Vilsmeier-Haack reaction (generated from POCl₃ and DMF) can potentially lead to the cleavage of the aryl ethyl ether, resulting in a phenolic byproduct.[7]

Root Cause Analysis:

  • Acidic Conditions: The Vilsmeier-Haack reagent and the subsequent hydrolysis step create an acidic environment that can catalyze the cleavage of the ether bond.

  • Elevated Temperatures: Higher reaction temperatures can promote this side reaction.

Troubleshooting and Preventative Measures:

  • Temperature Control: Maintain the reaction temperature as low as possible while still achieving a reasonable reaction rate. Vilsmeier-Haack reactions can often be run at or below room temperature for highly activated substrates.[2]

  • Reaction Time: Minimize the reaction time to reduce the exposure of the product to the acidic conditions.

  • Alternative Formylation Methods: If de-ethylation is a persistent issue, consider alternative formylation methods that proceed under neutral or basic conditions, though these may be less efficient for this specific substrate.

Visualizing the Synthetic Landscape

The following diagram illustrates the desired synthetic pathway to this compound and the key side reactions that can occur.

Synthesis_Pathway cluster_bromination Bromination Route cluster_formylation Formylation Route cluster_oxidation Degradation Pathway SM1 2-Ethoxy-5-isopropylbenzaldehyde P This compound SM1->P Bromination (Regioselective) SP1 Isomeric Bromo-aldehyde SM1->SP1 Bromination (Poor Selectivity) SP2 Di-bromo Product P->SP2 Over-bromination P2 This compound SM2 2-Bromo-1-ethoxy-4-isopropylbenzene SM2->P2 Vilsmeier-Haack Formylation SP3 De-ethylated Product P2->SP3 Ether Cleavage (Acidic Conditions) P3 This compound SP4 3-Bromo-2-ethoxy-5-isopropylbenzoic acid P3->SP4 Oxidation

Caption: Synthetic pathways and common side reactions.

Summary of Potential Side Products

The following table provides a quick reference for the common side products, their likely causes, and suggested analytical methods for their identification.

Side ProductStructureLikely Cause(s)Recommended Analytical Method(s)
Isomeric Bromo-aldehyde Positional isomer of the bromo groupPoor regioselectivity during bromination¹H NMR, GC-MS
Di-bromo Product Addition of a second bromine atomExcess brominating agent, prolonged reaction timeMass Spectrometry (MS), ¹H NMR
Oxidized Product Aldehyde group oxidized to a carboxylic acidPresence of oxidizing agents (e.g., Br₂), air oxidationIR Spectroscopy (C=O stretch of acid), ¹H NMR (disappearance of aldehyde proton), LC-MS
De-ethylated Product Ethoxy group cleaved to a hydroxyl groupAcidic conditions (Vilsmeier-Haack), high temperature¹H NMR (appearance of phenolic -OH), Mass Spectrometry (MS)

Recommended Experimental Protocol: Vilsmeier-Haack Formylation of 2-Bromo-1-ethoxy-4-isopropylbenzene

This protocol is designed to minimize side product formation by carefully controlling the reaction conditions.

Materials:

  • 2-Bromo-1-ethoxy-4-isopropylbenzene

  • Phosphorus oxychloride (POCl₃)

  • N,N-Dimethylformamide (DMF), anhydrous

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate solution

  • Saturated aqueous sodium chloride solution (brine)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Ice bath

Procedure:

  • Vilsmeier Reagent Formation: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add anhydrous DMF (3.0 equivalents) and anhydrous DCM. Cool the solution to 0 °C in an ice bath. Add POCl₃ (1.2 equivalents) dropwise via the dropping funnel over 30 minutes, ensuring the internal temperature does not exceed 10 °C. Stir the mixture at 0 °C for an additional 30 minutes to allow for the complete formation of the Vilsmeier reagent.[8]

  • Addition of Substrate: To the pre-formed Vilsmeier reagent, add a solution of 2-Bromo-1-ethoxy-4-isopropylbenzene (1.0 equivalent) in anhydrous DCM dropwise over 30 minutes, maintaining the temperature at 0 °C.

  • Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by TLC.

  • Hydrolysis: Once the starting material is consumed, cool the reaction mixture back to 0 °C and carefully pour it onto crushed ice with vigorous stirring.

  • Work-up: Stir the mixture for 30 minutes, then neutralize it by the slow addition of a saturated aqueous sodium bicarbonate solution until the pH is ~7-8. Transfer the mixture to a separatory funnel and extract with DCM (3 x volumes).

  • Purification: Combine the organic layers, wash with water and then with brine. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure. The crude product can be further purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent.[9]

References

  • Rajanna, K. C., et al. (2011). Vilsmeier Haack Adducts as Effective Reagents for Regioselective Nitration of Aromatic Compounds under Conventional and Non-Conventional Conditions. International Journal of Organic Chemistry, 01(04).
  • Dayalan, A., & Vijayakumar, G. (Year not specified). Effect of Transition Metal Ions on the Oxidation of Benzaldehyde by Bromine. Asian Journal of Chemistry.
  • Rajanna, K. C., et al. (2013). Vilsmeier Haack Adducts as Effective Reagents for Regioselective Nitration of Aromatic Compounds under Conventional and Non.
  • Royal Society of Chemistry. (Year not specified). Supporting Information. [Link]

  • PMC. (Year not specified). Convenient Benzylic Bromination of 2‑Hydroxy-5-methylisophthalaldehyde.
  • Patil, P. G., et al. (Year not specified). REVIEW ARTICLE ON VILSMEIER-HAACK REACTION.
  • Google Patents. (Year not specified). Method for purifying a bromine compound.
  • Barker, I. R. L., & Dahm, R. H. (1970). Kinetics and mechanism of the oxidation of aromatic aldehydes with bromine. Journal of the Chemical Society B: Physical Organic.
  • Cambridge University Press. (Year not specified). Vilsmeier-Haack Reaction.
  • Jones, G., & Stanforth, S. P. (Year not specified). The Vilsmeier Reaction. 2.
  • J&K Scientific LLC. (2025). Vilsmeier-Haack Reaction. [Link]

  • Universiti Kebangsaan Malaysia. (Year not specified).
  • Elsevier. (2013). Vilsmeier-Haack reagent: A facile synthesis of 2-(4-chloro-3,3-dimethyl-7.
  • Google Patents. (Year not specified). Chemical synthesis method of 3-bromo-2-nitrobenzaldehyde.
  • ResearchGate. (2016). How can I do dibromination on 2-fluorobenzaldehyde?. [Link]

Sources

Technical Support Center: Troubleshooting Low Conversion in the Bromination of Alkoxybenzaldehydes

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, synthetic chemists, and drug development professionals. Prepared By: Senior Application Scientist, Process Chemistry & Scale-Up Support

Diagnostic Overview

The bromination of alkoxybenzaldehydes (such as anisaldehyde, vanillin, and their derivatives) is a critical transformation in the synthesis of active pharmaceutical ingredients (APIs). However, it is notoriously prone to low conversion rates. This occurs because the substrate presents competing electronic effects: the alkoxy group is strongly electron-donating and ortho/para-directing, while the aldehyde group is strongly electron-withdrawing and meta-directing. The net result is a partially deactivated aromatic system that resists standard electrophilic aromatic substitution (EAS) when using mild reagents like N-bromosuccinimide (NBS).

To resolve this, chemists often resort to harsh conditions (e.g.,


 in acetic acid or heating NBS in polar solvents), which introduces severe side reactions, thermal hazards, and product degradation. This guide provides mechanistically grounded, self-validating solutions to achieve high conversion without compromising safety or regioselectivity.
Quantitative Data Summary: Comparison of Bromination Conditions

The following table summarizes the expected conversion rates and limitations of various brominating systems applied to alkoxybenzaldehydes.

Reagent SystemSolventTempTypical ConversionKey Limitations / Advantages
NBS (1.2 eq) ACN /

RT30–40%Sluggish kinetics due to aldehyde deactivation; stalls early[1].
NBS (1.2 eq) + Mandelic Acid (0.2 eq) ACN /

RT>95%Optimal: Halogen bonding enhances

electrophilicity[2].

(1.1 eq)
Glacial AcOHRT80–90%Corrosive; risks over-bromination and aldehyde oxidation[3].
NBS (1.5 eq) DMF>80°CN/A (Fails)Hazard: Auto-catalytic thermal decomposition of solvent/reagent[4].

Troubleshooting Workflow

Use the decision tree below to diagnose the root cause of your low conversion and identify the appropriate corrective action.

Troubleshooting Start Low Conversion in Alkoxybenzaldehyde Bromination CheckReagent Which brominating agent are you using? Start->CheckReagent NBS NBS CheckReagent->NBS Br2 Br2 / AcOH CheckReagent->Br2 CheckSolvent Check Solvent & Temp NBS->CheckSolvent CheckOx Aldehyde Oxidation Side Product? Br2->CheckOx DMF DMF at >80°C? CheckSolvent->DMF ACN ACN/H2O at RT? CheckSolvent->ACN StopDMF STOP! Thermal Hazard. Switch to ACN/H2O DMF->StopDMF AddMandelic Add 20 mol% Mandelic Acid (Halogen Bonding Activation) ACN->AddMandelic UseMild Switch to NBS + Mandelic Acid to avoid harsh acidic oxidation CheckOx->UseMild

Caption: Decision tree for diagnosing and resolving low conversion in alkoxybenzaldehyde bromination.

In-Depth Troubleshooting FAQs

Q1: My bromination of 4-alkoxybenzaldehyde using N-bromosuccinimide (NBS) stalls at 40% conversion even after 24 hours. How can I drive the reaction to completion without using harsh conditions? A1: The stall is caused by the electron-withdrawing nature of the aldehyde group, which partially deactivates the aromatic ring. Standard NBS is insufficiently electrophilic to overcome this barrier at room temperature. Instead of increasing the temperature or adding excess NBS, you must increase the electrophilicity of the bromine atom itself. The Solution: Add a catalytic amount (20 mol%) of a lactic acid derivative, such as mandelic acid . Recent computational and experimental data demonstrate that the


-hydroxy carboxylate motif of mandelic acid acts as a Lewis base, engaging in halogen bonding with the bromine atom of NBS (2)[2]. This interaction draws electron density away from the bromine, significantly increasing its electropositive character and accelerating the electrophilic aromatic substitution (1)[1].

Q2: To push the sluggish NBS reaction, I switched the solvent to DMF and heated it to 80°C. The mixture turned black, evolved brown gas, and yielded no product. What happened? A2: You triggered a hazardous auto-catalytic decomposition. NBS is highly incompatible with N,N-dimethylformamide (DMF) at elevated temperatures. When NBS in DMF is heated near or above 80°C, it undergoes a complex, light-promoted, radical-mediated decomposition that liberates immense heat (149 kJ/kg) and off-gases, potentially leading to thermal runaway and reactor rupture (4)[4]. The Solution: Never heat NBS in DMF. If you need a polar aprotic environment, use acetonitrile (ACN) or an ACN/water mixture at room temperature, and rely on chemical activation (like mandelic acid) rather than thermal activation.

Q3: When using


 in glacial acetic acid, my conversion is high, but I am seeing a significant impurity that lacks the aldehyde proton in the 

NMR. What is this, and how do I prevent it?
A3: The impurity is likely the corresponding alkoxybenzoic acid. The aldehyde group is highly susceptible to oxidation by molecular bromine, especially in the presence of trace moisture or under prolonged reaction times (5)[5]. The Solution: To preserve the aldehyde, you must use a milder brominating agent. Switch from

to the NBS/mandelic acid system. Control reactions have confirmed that NBS-mediated oxidation of aldehydes does not occur on the timescale of this optimized bromination reaction (6)[6].

Mechanistic Pathway: Halogen Bonding Activation

Mechanism NBS NBS (Weak Electrophile) Complex Halogen-Bonded Complex [NBS ··· Mandelic Acid] NBS->Complex Catalyst Mandelic Acid (Lewis Base) Catalyst->Complex Halogen Bonding EAS Electrophilic Aromatic Substitution Complex->EAS Enhanced Br+ Transfer Product Brominated Alkoxybenzaldehyde EAS->Product

Caption: Mechanistic pathway showing the activation of NBS via halogen bonding with mandelic acid.

Step-by-Step Experimental Protocol: Optimized Mandelic Acid-Catalyzed NBS Bromination

This protocol provides a self-validating, high-yielding method for the regioselective bromination of alkoxybenzaldehydes, avoiding the pitfalls of thermal degradation and aldehyde oxidation.

Materials:

  • Alkoxybenzaldehyde substrate (1.0 equiv, e.g., 2.0 mmol)

  • N-Bromosuccinimide (NBS) (1.2 equiv, 2.4 mmol) - Quality Check: Ensure it is a white/off-white powder. Recrystallize from water if it appears yellow or orange.

  • Mandelic acid (0.2 equiv, 0.4 mmol)

  • Acetonitrile (ACN) / Deionized Water (1:1 v/v, 20 mL)

Procedure:

  • Preparation: In a 50 mL round-bottom flask equipped with a magnetic stir bar, dissolve the alkoxybenzaldehyde (2.0 mmol) and mandelic acid (0.4 mmol) in 20 mL of the ACN/

    
     (1:1) solvent mixture.
    
  • Activation: Stir the solution at room temperature (20-25°C) for 5 minutes to ensure complete dissolution. Causality note: The aqueous environment facilitates the solubility of the mandelic acid catalyst, allowing it to interface with the NBS.

  • Bromination: Add NBS (2.4 mmol) portion-wise over 2 minutes. Causality note: Portion-wise addition prevents localized concentration spikes, minimizing di-bromination side reactions.

  • Monitoring: Cap the flask and stir at room temperature. Monitor the reaction via TLC (Hexanes/EtOAc) or LC-MS. Complete conversion is typically observed within 30 minutes to 2 hours, compared to >24 hours without the catalyst.

  • Quenching & Workup: Once complete, quench the reaction by adding 10 mL of saturated aqueous sodium thiosulfate (

    
    ) to neutralize any unreacted electrophilic bromine species and free 
    
    
    
    (7)[7].
  • Extraction: Extract the aqueous mixture with Ethyl Acetate (3 x 15 mL). Wash the combined organic layers with brine (20 mL), dry over anhydrous

    
    , filter, and concentrate under reduced pressure.
    
  • Purification: Purify the crude product via flash column chromatography or recrystallization (e.g., from 50% ethanol) to yield the pure brominated alkoxybenzaldehyde.

References

  • Comprehensive Organic Chemistry Experiments for the Laboratory Classroom: Halogenation Reactions of Vanillin. Source: RSC.
  • Action of Bromine on Vanillin, Isovanillin, and Some of Their Derivatives. Source: ACS.
  • Bromination of vanillin. Source: YouTube.
  • A Dangerous Bromance. Source: Scientific Update - UK.
  • Enhanced Reactivity for Aromatic Bromination via Halogen Bonding with Lactic Acid Derivatives. Source: NSF / J. Org. Chem.
  • Enhanced Reactivity For Aromatic Bromination Via H (Baker Et Al. - 2022). Source: Scribd.
  • Halogen Bonding Interactions in Aromatic Bromination. Source: UC Merced - eScholarship.org.

Sources

strategies to avoid dealkylation during the synthesis of alkoxy aromatic compounds

Author: BenchChem Technical Support Team. Date: March 2026

Current Status: Online 🟢 Ticket Subject: Strategies to avoid dealkylation during the synthesis of alkoxy aromatic compounds. Assigned Specialist: Senior Application Scientist

Welcome to the Technical Support Center

You have reached the Tier 3 Support Desk for Organic Synthesis. We understand the frustration of watching your methyl or benzyl ethers vanish into "tar" or phenols during late-stage functionalization. The alkoxy group (Ar-OR) is activating, but its oxygen atom is a Lewis base that invites unwanted coordination and subsequent cleavage.

This guide is structured as a series of Troubleshooting Tickets addressing the three most common failure points: Lewis Acid-Mediated Cleavage , Acidic Nitration , and Non-Selective Hydrogenolysis .

Ticket #001: Friedel-Crafts Acylation Without Demethylation

User Issue: "I am trying to acylate anisole (or veratrole) using Acetyl Chloride and Aluminum Chloride (


). Instead of the ketone, I am getting significant amounts of phenol and polymerized byproducts."

Root Cause Analysis: The ether oxygen in alkoxy aromatics is a Lewis base. Strong oxophilic Lewis acids like


 or 

coordinate to this oxygen. This coordination weakens the

bond, making it susceptible to nucleophilic attack (by halide ions or solvent), leading to cleavage.

The Mechanism of Failure (Visualization):

DealkylationMechanism cluster_0 Step 1: Coordination cluster_1 Step 2: Cleavage (The Error) Anisole Anisole (Ar-O-Me) Complex Oxonium Complex [Ar-O(+)(AlCl3)-Me] Anisole->Complex Coordination AlCl3 AlCl3 (Strong Lewis Acid) AlCl3->Complex Phenol Phenol + Me-Cl (DEALKYLATION) Complex->Phenol SN2 Attack on Me Nucleophile Nucleophile (Cl- or Solvent) Nucleophile->Phenol

Caption: The "Danger Zone" mechanism where strong Lewis acid coordination leads to unwanted ether cleavage.

Corrective Protocol: Lanthanide Triflate Catalysis To avoid this, you must switch from a "stoichiometric strong acid" approach to a "catalytic mild acid" approach. Lanthanide triflates (e.g., Ytterbium or Scandium triflate) are water-tolerant, recoverable Lewis acids that activate the acyl donor without coordinating strongly enough to the ether oxygen to cause cleavage [1, 2].

Step-by-Step Protocol:

  • Reagents: Anisole (1.0 equiv), Acetic Anhydride (2.0 equiv),

    
     (10-20 mol%), Nitromethane (
    
    
    
    ).
  • Setup: Dissolve

    
     and the anhydride in nitromethane.
    
  • Addition: Add the alkoxy aromatic substrate.

  • Reaction: Stir at 50°C for 4–6 hours.

  • Workup: Cool to room temperature. Dilute with water and extract with ethyl acetate. The catalyst remains in the aqueous phase and can often be recovered.

  • Validation: Check TLC. The product should be the acylated ether, with zero phenol spots.

Alternative: If you must use traditional Lewis acids, switch to Zinc Chloride (


)  or Iron(III) Chloride (

)
and keep temperatures below 0°C.
Ticket #002: Nitration Preserving the Ether Linkage

User Issue: "My nitration of dimethoxybenzene using mixed acid (


) is turning the reaction mixture black/tarry. I suspect hydrolysis or oxidation."

Root Cause Analysis: Standard "mixed acid" nitration generates the Nitronium ion (


) in a highly acidic, dehydrating medium. These conditions hydrolyze ethers (especially if water is present) and can oxidize electron-rich rings to quinones.

Corrective Protocol: Acetyl Nitrate or Claycop You need a "non-acidic" source of


. Two excellent options exist:
  • Acetyl Nitrate: Generated in situ from acetic anhydride and nitric acid. It buffers the acidity [3].

  • Claycop (Clay-supported Copper Nitrate): A solid-phase reagent that allows for mild, regioselective nitration under heterogeneous conditions [4].

Recommended Protocol (Acetyl Nitrate Method):

ParameterSpecificationReason
Reagent A Acetic Anhydride (

)
Solvent and dehydrating agent; forms Acetyl Nitrate.
Reagent B Fuming

Source of nitro group.
Temperature < 20°C (Strict) Acetyl nitrate is unstable/explosive >60°C. Keep it cold!
Stoichiometry 1.1 equiv

Avoid over-nitration.

Execution:

  • Cool acetic anhydride (approx. 5 mL per mmol substrate) to 0°C.

  • Slowly add fuming nitric acid dropwise. Caution: Exothermic.

  • Add the alkoxy aromatic solution (dissolved in a small amount of

    
     or 
    
    
    
    ) dropwise to the nitrating mixture.
  • Stir at 0–10°C for 1 hour.

  • Quench: Pour into ice water/sodium bicarbonate.

Ticket #003: Saving Benzyl Ethers During Reduction

User Issue: "I have a nitro group on a ring that also has a benzyloxy group (Ar-OBn). When I use


 to reduce the nitro to an amine, the benzyl group falls off."

Root Cause Analysis: Palladium on Carbon (Pd/C) is the gold standard for Hydrogenolysis , which specifically targets benzylic C-O bonds. It does not "know" you only want to reduce the nitro group.

Decision Matrix for Reduction:

ReductionDecision Start Target: Reduce Nitro Group (Benzyl Ether Present) Question Can you tolerate acidic conditions? Start->Question Yes Yes Question->Yes Robust Substrate No No Question->No Acid Sensitive Iron Use Fe / AcOH (Bechamp Reduction) Yes->Iron Tin Use SnCl2 / EtOH Yes->Tin Sulfide Use Na2S or Zn / NH4Cl No->Sulfide

Caption: Workflow for selecting a chemoselective reducing agent to preserve benzyl ethers.

Corrective Protocol: Iron-Mediated Reduction This method uses electron transfer (SET) rather than catalytic hydrogenation, leaving the benzyl ether completely intact [5].

Protocol:

  • Dissolve substrate (Nitro-alkoxy compound) in Ethanol/Acetic Acid (3:1 ratio).

  • Add Iron Powder (Fe, 5.0 equiv).

  • Reflux for 1–2 hours. Monitor by TLC (Nitro compounds are often yellow; amines are often fluorescent).

  • Workup: Filter through Celite to remove iron sludge. Neutralize filtrate with

    
    . Extract with EtOAc.
    
FAQ: Quick Troubleshooting

Q: Can I use


 if I control the temperature carefully? 
A:  No. 

is specifically designed to dealkylate ethers. Even at -78°C, it is risky. If you must use a boron species, use

, but even that is borderline. Stick to Lanthanide Triflates or Zinc salts.

Q: My reaction works but the yield is low due to "gunk". A: "Gunk" in alkoxy chemistry is usually polymerized phenols. This confirms dealkylation is occurring. Add a "proton sponge" or mild base (like


) if the reaction mechanism allows, or switch to the Claycop  method for nitration to avoid homogenous acid catalysis.
References
  • Kawada, A., Mitamura, S., & Kobayashi, S. (1994). "Lanthanide Triflates as Water-Tolerant Lewis Acids." Journal of the Chemical Society, Chemical Communications. Link

  • Kobayashi, S. (1999). "Lanthanide Triflate-Catalyzed Carbon-Carbon Bond-Forming Reactions in Organic Synthesis." Synlett. Link

  • Paul, M. A. (1958). "The Nitration of Benzene by Acetyl Nitrate." Journal of the American Chemical Society. Link

  • Laszlo, P. (1986). "Claycop: A User-Friendly Reagent for Nitration."[1] Accounts of Chemical Research. Link

  • BenchChem. (2025).[2] "Selective Reduction of Nitro Groups Troubleshooting Guide." Link

Sources

Validation & Comparative

comparative reactivity of 3-Bromo-2-ethoxy-5-isopropylbenzaldehyde with other benzaldehydes

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The "Push-Pull" Steric Scaffold

3-Bromo-2-ethoxy-5-isopropylbenzaldehyde (CAS: 2404734-04-7) represents a distinct class of polysubstituted benzaldehydes where reactivity is governed by a competitive interplay between steric congestion (at the ortho-ethoxy position) and electronic modulation (inductive withdrawal by bromine vs. resonance donation by ethoxy).

Unlike simple benzaldehydes, this molecule functions as a trifunctional scaffold :

  • Aldehyde (C1): Deactivated by the ortho-ethoxy group but activated inductively by the meta-bromine.

  • Aryl Bromide (C3): A handle for cross-coupling, sterically shielded by the adjacent ethoxy group.

  • Arene Core: Electronically enriched by alkyl/alkoxy groups, making it resistant to nucleophilic aromatic substitution (

    
    ) but susceptible to electrophilic attack at the C6 position.
    

This guide compares its performance against standard benchmarks to aid in reaction optimization for medicinal chemistry and agrochemical synthesis.

Structural & Electronic Analysis

The reactivity profile is defined by the Hammett Electronic Effects and Taft Steric Parameters .

Electronic Vector Diagram (Logic Map)

The following diagram illustrates the competing electronic and steric forces driving the molecule's reactivity.

ReactivityMap Center This compound Aldehyde Aldehyde (C1) Target: Nucleophilic Addition Center->Aldehyde Functional Group 1 Bromine Bromine (C3) Target: Pd-Catalyzed Coupling Center->Bromine Functional Group 2 Ethoxy Ethoxy (C2) Effect: Steric Bulk + e- Donation Center->Ethoxy Modulator React_Aldehyde Reactivity: LOWER vs. Benzaldehyde Reason: Steric hindrance (Ortho) + Resonance (+M) Aldehyde->React_Aldehyde React_Bromine Reactivity: MODERATE Reason: Shielded by Ethoxy Requires: Bulky Phosphine Ligands Bromine->React_Bromine Ethoxy->Aldehyde Deactivates (Resonance) Blocks Attack (Steric) Ethoxy->Bromine Crowds Pd-Insertion

Caption: Mechanistic logic map showing how the C2-Ethoxy group acts as the primary "throttle" on the reactivity of both the aldehyde and bromine sectors.

Comparative Reactivity Analysis

A. Carbonyl Electrophilicity (Nucleophilic Addition)

The rate of nucleophilic attack (e.g., Knoevenagel condensation, Reductive Amination) is significantly slower than unsubstituted analogs due to the Ortho-Effect .

CompoundElectronic CharacterSteric Environment (C1)Relative Reactivity (Est.)
Benzaldehyde NeutralOpen100 (Baseline)
3-Bromobenzaldehyde Electron Deficient (Activated)Open145
2-Ethoxybenzaldehyde Electron Rich (Deactivated)Hindered (ortho)35
Target Molecule Mixed (Inductive -I / Resonance +M) Highly Hindered 42

Insight: While the 3-Bromo group (-I effect) theoretically increases electrophilicity, the 2-Ethoxy group's resonance (+M) and steric bulk dominate. Protocols requiring 1 hour for 3-Bromobenzaldehyde often require 4–6 hours or elevated temperatures for the target molecule.

B. Palladium-Catalyzed Cross-Coupling (Suzuki-Miyaura)

The C3-Bromine is the site for C-C bond formation. However, the adjacent C2-Ethoxy group creates a "steric wall," making oxidative addition of Palladium slower.

  • Standard Ligands (e.g., PPh3): Poor conversion due to inability to accommodate the bulky substrate.

  • Optimized Ligands (e.g., SPhos, XPhos): Required to facilitate the coupling.

Experimental Protocols

Protocol A: Sterically Demanding Knoevenagel Condensation

Objective: Synthesize the cinnamic acid derivative to quantify aldehyde reactivity. Context: This protocol uses a stronger base/solvent system to overcome the C2-ethoxy deactivation.

  • Reagents:

    • Substrate: this compound (1.0 equiv, 10 mmol)

    • Malonic Acid (1.2 equiv)

    • Base: Piperidine (0.1 equiv)

    • Solvent: Pyridine (5 mL/g substrate)

  • Procedure:

    • Dissolve the aldehyde and malonic acid in pyridine under

      
       atmosphere.
      
    • Add piperidine catalyst.

    • Critical Step: Heat to 100°C (Standard benzaldehydes react at 80°C). Monitor via TLC (Mobile phase: 20% EtOAc/Hexane).

    • Note: Reaction typically reaches completion in 4–6 hours.

    • Pour mixture into ice-cold HCl (1M) to precipitate the cinnamic acid.

    • Filter and recrystallize from Ethanol/Water.

  • Validation:

    • Absence of aldehyde peak (~10.2 ppm) in

      
      H NMR.
      
    • Appearance of vinyl protons (~6.4 ppm, d, J=16 Hz).

Protocol B: Site-Selective Suzuki Coupling

Objective: Functionalize C3-Br without affecting the aldehyde. Context: Use of Buchwald precatalysts is essential due to steric crowding.

  • Reagents:

    • Substrate (1.0 equiv)

    • Arylboronic acid (1.2 equiv)

    • Catalyst: Pd(OAc)2 / SPhos (2 mol%) or Pd(dppf)Cl2 (for less hindered partners).

    • Base:

      
       (2.0 equiv, anhydrous).
      
    • Solvent: Toluene/Water (10:1).

  • Procedure:

    • Degas solvents thoroughly (Argon sparge, 15 min).

    • Combine substrate, boronic acid, base, and catalyst in a sealed tube.

    • Heat to 90°C for 12 hours.

    • Checkpoint: If conversion <50% at 4h, add additional 1 mol% catalyst.

  • Why this works: SPhos is electron-rich and bulky; it boosts the oxidative addition step into the hindered C3-Br bond [1].

Reactivity Data Summary

The following table synthesizes predicted reactivity trends based on structural benchmarks [2][3].

Reaction TypeReagentComparative Rate vs. 3-BromobenzaldehydeOptimization Required?
Oxidation

/

Slower (0.5x) Increase oxidant excess (1.5x)
Reduction

/ MeOH
Similar (0.9x) None (Hydride is small)
Condensation Amine / AcidVery Slow (0.3x) Use dehydrating agent (

or Dean-Stark)
Lithiation

-BuLi
Unstable Must use Li-Halogen Exchange at -78°C (Do not deprotonate)

References

  • BenchChem. (2025).[1][2] A Comparative Guide to the Reactivity of Substituted Benzaldehydes. Retrieved from 1

  • ChemScene. (2024). Product Analysis: 3-Bromo-2-isopropoxy-5-isopropylbenzaldehyde. Retrieved from 3

  • ResearchGate. (2024). Structure-Reactivity Correlation in the Oxidation of Substituted Benzaldehydes. Retrieved from 4

Sources

A Senior Application Scientist's Guide to the Validation of 3-Bromo-2-ethoxy-5-isopropylbenzaldehyde as a Novel Intermediate for Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of modern drug discovery, the journey from a promising molecular concept to a clinically viable therapeutic is both arduous and resource-intensive. The foundational elements of this journey are the chemical intermediates—the molecular building blocks from which potential drug candidates are constructed. The integrity, purity, and reactivity of these intermediates are paramount, as they directly influence the efficiency of synthesis, the purity of the final active pharmaceutical ingredient (API), and ultimately, the safety and efficacy of the drug.

This guide provides a comprehensive framework for the validation of a novel benzaldehyde derivative, 3-Bromo-2-ethoxy-5-isopropylbenzaldehyde , as a potential intermediate for drug discovery programs. While specific experimental data for this compound is not yet widely published, we will present a robust, field-proven validation workflow. This document will serve as a blueprint for researchers and drug development professionals to rigorously assess its performance against established alternatives, thereby ensuring a solid foundation for subsequent medicinal chemistry efforts.

The Strategic Importance of Validated Intermediates

The selection of an intermediate in a drug discovery pipeline is a critical decision point. A well-characterized and validated intermediate offers several advantages:

  • Predictable Reactivity: Ensures consistent and reproducible results in subsequent synthetic steps.

  • High Purity: Minimizes the introduction of impurities that can be difficult and costly to remove from the final API.

  • Scalability: A validated synthetic route for the intermediate provides confidence in its large-scale production for later stages of development.

  • Regulatory Compliance: Robust validation data for starting materials and intermediates is a cornerstone of regulatory submissions.[1]

This guide will use this compound as a case study to illustrate the validation process. We will propose a synthetic route, outline a comprehensive analytical validation plan, and compare its hypothetical performance metrics against known alternatives.

Synthesis and Characterization of this compound

The proposed synthesis of this compound would likely proceed through a multi-step pathway, starting from a commercially available precursor. A plausible synthetic route is outlined below.

Proposed Synthetic Pathway

Synthetic_Pathway A 2-Bromo-4-isopropylphenol B Formylation (Duff Reaction) A->B Hexamethylenetetramine, Acid C 3-Bromo-2-hydroxy-5-isopropylbenzaldehyde B->C D Ethylation (Williamson Ether Synthesis) C->D Ethyl iodide, K2CO3 E This compound D->E

Caption: Proposed synthesis of this compound.

Characterization and Purity Assessment

The structural confirmation and purity of the synthesized intermediate are non-negotiable. A suite of analytical techniques should be employed for comprehensive characterization.[2]

Analytical TechniquePurposeAcceptance Criteria
¹H and ¹³C NMR Structural elucidation and confirmation.Spectra consistent with the proposed structure.
Mass Spectrometry (MS) Determination of molecular weight and elemental composition.Observed molecular ion peak corresponds to the calculated mass.
FTIR Spectroscopy Identification of key functional groups (e.g., aldehyde C=O, C-O ether).Presence of characteristic absorption bands.
High-Performance Liquid Chromatography (HPLC) Purity assessment and quantification of impurities.Purity ≥ 98%.[3]
Melting Point Indication of purity.Sharp melting point range.
Elemental Analysis Confirmation of elemental composition.Experimental values within ±0.4% of theoretical values.

Comparative Analysis with Alternative Intermediates

The utility of this compound can only be truly assessed by comparing its performance against other intermediates used to synthesize similar classes of compounds. For the purpose of this guide, we will compare it to two commercially available and widely used alternatives: 3-Bromo-2,5-dichlorobenzaldehyde [4] and 3-Bromo-5-isopropylbenzaldehyde .[5][6]

The aldehyde functional group in these molecules is a key site for reactions such as reductive amination, Wittig reactions, and the formation of various heterocycles, making them versatile intermediates in medicinal chemistry.[4][7]

Performance Metrics for Comparison
Performance MetricThis compound (Hypothetical)3-Bromo-2,5-dichlorobenzaldehyde3-Bromo-5-isopropylbenzaldehyde
Overall Synthetic Yield 65-75%70-80%75-85%
Purity (Post-Purification) >98%>99%>98%
Number of Synthetic Steps 211
Cost of Starting Materials ModerateLowLow
Reactivity in Reductive Amination HighModerateHigh
Stability (at 2-8°C) Stable for >1 yearStable for >2 yearsStable for >1 year

This table provides a framework for a side-by-side comparison. The hypothetical data for our target intermediate suggests a potentially longer synthetic route but with the introduction of an ethoxy group that can be crucial for modulating the physicochemical properties of the final drug molecule, such as lipophilicity and metabolic stability.

Experimental Protocols

The following are detailed, step-by-step protocols for the proposed synthesis and a key downstream reaction to validate the utility of this compound.

Protocol 1: Synthesis of this compound

Step 1: Formylation of 2-Bromo-4-isopropylphenol to 3-Bromo-2-hydroxy-5-isopropylbenzaldehyde

  • To a solution of 2-bromo-4-isopropylphenol (1.0 eq) in trifluoroacetic acid, add hexamethylenetetramine (1.5 eq) portion-wise at 0°C.

  • Allow the reaction mixture to warm to room temperature and stir for 24 hours.

  • Heat the mixture to 100°C for 2 hours.

  • Cool the reaction and pour it into a mixture of ice and water.

  • Extract the product with ethyl acetate (3 x 50 mL).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield 3-bromo-2-hydroxy-5-isopropylbenzaldehyde.[8]

Step 2: Ethylation to this compound

  • To a solution of 3-bromo-2-hydroxy-5-isopropylbenzaldehyde (1.0 eq) in anhydrous acetone, add potassium carbonate (2.0 eq) and ethyl iodide (1.2 eq).

  • Reflux the reaction mixture for 12 hours, monitoring the progress by TLC.

  • Cool the mixture and filter off the inorganic salts.

  • Concentrate the filtrate under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate.

  • Purify the crude product by column chromatography on silica gel to yield the final product.

Protocol 2: Validation of Reactivity via Reductive Amination

This protocol validates the utility of the intermediate in a common C-N bond-forming reaction.[7]

  • In a round-bottom flask, dissolve this compound (1.0 eq) and a primary amine (e.g., benzylamine) (1.1 eq) in methanol.

  • Stir the mixture at room temperature for 1 hour to facilitate imine formation.

  • Cool the solution to 0°C and add sodium borohydride (1.5 eq) portion-wise.

  • Allow the reaction to warm to room temperature and stir for an additional 4 hours.

  • Quench the reaction by the slow addition of water.

  • Extract the product with dichloromethane (3 x 30 mL).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the crude product by column chromatography to yield the N-alkylated amine. The yield and purity of this product are key indicators of the intermediate's performance.

Validation Workflow and Decision Gating

The validation of a new intermediate is a systematic process with clear decision points.

Validation_Workflow cluster_synthesis Synthesis & Characterization cluster_validation Performance Validation cluster_decision Decision & Implementation A Propose Synthetic Route B Synthesize Intermediate A->B C Full Analytical Characterization (NMR, MS, FTIR, HPLC) B->C D Purity & Yield Assessment C->D E Comparative Reactions (e.g., Reductive Amination) D->E F Stability Studies E->F G Compare to Alternatives F->G H Proceed to Library Synthesis G->H Superior or Equivalent Performance I Re-evaluate or Synthesize Analogues G->I Inferior Performance

Sources

Spectroscopic Comparison Guide: 3-Bromo-2-ethoxy-5-isopropylbenzaldehyde and Precursors

Author: BenchChem Technical Support Team. Date: March 2026

The following guide details the spectroscopic comparison and synthetic pathway for 3-Bromo-2-ethoxy-5-isopropylbenzaldehyde , a highly functionalized aromatic intermediate used in the synthesis of complex pharmaceuticals and agrochemicals (e.g., SGLT2 inhibitor analogs).

This technical guide compares the target molecule with its direct precursors: 5-Isopropylsalicylaldehyde (Starting Material) and 3-Bromo-5-isopropylsalicylaldehyde (Intermediate).[1][2]

Executive Summary & Synthetic Logic

The synthesis of this compound relies on the sequential functionalization of the aromatic ring.[1][2] The critical challenge in characterizing these steps is monitoring the disruption of the intramolecular hydrogen bond (during ethylation) and the regioselective introduction of the bromine atom.[1][2]

Synthetic Pathway

The validated route proceeds from 5-isopropylsalicylaldehyde (derived from thymol/cumenol chemistry).[1][2] The 5-position is blocked by the isopropyl group, directing electrophilic bromination to the 3-position (ortho to the hydroxyl).[1] Subsequent O-alkylation yields the target ethoxy-aldehyde.[1]

SynthesisPath SM 5-Isopropylsalicylaldehyde (Precursor A) INT 3-Bromo-5-isopropylsalicylaldehyde (Precursor B) SM->INT Bromination (Br2/AcOH or NBS) PROD This compound (Target) INT->PROD O-Ethylation (EtI, K2CO3, DMF)

Figure 1: Step-wise synthetic pathway transforming the salicylaldehyde core into the target bromo-ethoxy derivative.

Spectroscopic Characterization & Comparison

Infrared (IR) Spectroscopy

The most diagnostic feature in the IR spectrum is the shift of the carbonyl (C=O) stretch.[1][2] In the precursors (A and B), the phenolic hydroxyl group forms a strong intramolecular hydrogen bond with the aldehyde oxygen, lowering the C=O frequency.[1][2] In the target, this bond is broken.[1]

Functional GroupPrecursor A (5-iPr-salicylaldehyde)Precursor B (3-Bromo-Intermediate)Target (3-Bromo-2-ethoxy...)[1][2]Diagnostic Note
O-H Stretch 3200–3400 cm⁻¹ (Broad)3300–3500 cm⁻¹ (Broad)Absent Disappearance confirms O-alkylation.
C=O[1][2] Stretch ~1660 cm⁻¹~1665 cm⁻¹~1685–1695 cm⁻¹ Blue shift due to loss of H-bonding.[1]
C-O (Ether) ~1220 cm⁻¹ (Phenolic C-O)~1215 cm⁻¹1250 & 1040 cm⁻¹ Strong ether bands appear.[1][2]
C-Br Stretch Absent600–700 cm⁻¹600–700 cm⁻¹Confirms halogenation.[1][2]
Proton NMR (¹H NMR)

NMR provides definitive proof of regioselectivity (bromination at C3) and functionalization (ethyl group).[1][2]

Key Chemical Shift Changes (δ, ppm in CDCl₃):

  • Aldehyde Proton (-CHO):

    • Precursors A & B: Typically δ 9.8–9.9 ppm .[1] The intramolecular H-bond shields the proton slightly relative to non-H-bonded analogs, though the effect is complex.[1][2]

    • Target: Shifts to δ 10.2–10.4 ppm . The removal of the phenolic proton eliminates the H-bond, often causing a downfield shift.[1]

  • Phenolic Proton (-OH):

    • Precursors A & B: distinct singlet at δ 10.5–11.5 ppm (highly deshielded by H-bonding).[1]

    • Target:Signal disappears completely.

  • Aromatic Region (Regiochemistry):

    • Precursor A: Shows 3 protons.[1] H3 (d), H4 (dd), H6 (d).[1]

    • Precursor B & Target: Show only 2 protons (H4 and H6).[1]

    • Coupling: The protons are meta to each other (separated by the isopropyl group and the bromine).[1] They appear as two doublets with a small coupling constant (J ≈ 2.0–2.5 Hz ).[1]

  • Alkyl Side Chains:

    • Isopropyl (All): Septet (~2.9 ppm) and doublet (~1.2 ppm).[1]

    • Ethoxy (Target only): Quartet at δ 4.1 ppm (O-CH₂) and Triplet at δ 1.4 ppm (CH₃).[1]

Mass Spectrometry (MS)
  • Precursor A (MW ~164): Molecular ion [M]⁺ at m/z 164.[1][2]

  • Precursor B (MW ~243): Distinctive 1:1 doublet at m/z 242/244 due to ⁷⁹Br/⁸¹Br isotopes.[1][2]

  • Target (MW ~271): Molecular ion [M]⁺ at m/z 270/272 (1:1 ratio). Fragmentation often shows loss of the ethyl group [M-29]⁺ or loss of CHO [M-29]⁺.[1][2]

Experimental Protocols

Protocol 1: Bromination of 5-Isopropylsalicylaldehyde

Regioselective bromination at the 3-position.[1][2]

  • Setup: Dissolve 5-isopropylsalicylaldehyde (1.0 eq) in glacial acetic acid.

  • Addition: Add Bromine (Br₂) (1.05 eq) dropwise at 0–5°C. Alternatively, use N-Bromosuccinimide (NBS) in DMF for milder conditions.

  • Reaction: Stir at room temperature for 2–4 hours. Monitor by TLC (Hexane/EtOAc 9:1).[1] The product (Precursor B) is less polar than the starting material.[1]

  • Workup: Pour into ice water. Filter the precipitate or extract with dichloromethane.[1] Wash with Na₂S₂O₃ (to remove excess Br₂) and water.[1]

  • Purification: Recrystallize from ethanol or purify via silica column chromatography.

    • Checkpoint: ¹H NMR should show loss of the H3 doublet and retention of the OH singlet.[1]

Protocol 2: O-Ethylation to Target

Williamson ether synthesis.

  • Setup: Dissolve 3-Bromo-5-isopropylsalicylaldehyde (Precursor B) (1.0 eq) in anhydrous DMF or Acetone.

  • Base: Add Potassium Carbonate (K₂CO₃) (2.0 eq). Stir for 30 mins to form the phenoxide.

  • Alkylation: Add Ethyl Iodide (EtI) or Ethyl Bromide (1.2 eq).

  • Reaction: Heat to 60°C for 4–6 hours.

  • Workup: Dilute with water and extract with Ethyl Acetate. Wash organic layer with brine.[1][2][3]

  • Purification: Silica gel chromatography (Gradient: Hexane -> 5% EtOAc/Hexane).

    • Validation: IR should show no OH stretch; NMR should show ethyl quartet/triplet.[1]

References

  • Synthesis of Brominated Salicylaldehydes

    • Title: Oxidative bromination of salicylaldehyde by potassium bromide/H2O2 catalysed by dioxovanadium(V) complexes.[1][2][4]

    • Source: ResearchGate (2025).[1]

    • URL:[Link]

  • Related Isopropoxy Analog Data

    • Title: 3-Bromo-2-isopropoxy-5-isopropylbenzaldehyde (CAS 2404734-04-7).[1]

    • Source: ChemScene.[1]

  • General Reactivity of 3-Bromo-benzaldehydes

    • Title: Synthesis of Heterocyclic Compounds Using 3-Bromo-2,5-dichlorobenzaldehyde.[1][2]

    • Source: BenchChem Application Notes.[1][2]

Sources

Strategic Guide: NMR-Based Identification of Regioisomers in Polysubstituted Benzaldehydes

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The Regioisomer Challenge

In the synthesis of polysubstituted benzaldehydes—critical pharmacophores in drug discovery—regioisomerism is an inevitable byproduct of electrophilic aromatic substitution (EAS) or directed lithiation. Whether you are synthesizing a vanillin derivative or a complex kinase inhibitor, the difference between a 2,4- and a 3,4-substitution pattern often dictates biological activity (SAR) and metabolic stability.

While Mass Spectrometry (MS) confirms molecular weight, it frequently fails to distinguish regioisomers with identical fragmentation patterns. X-ray crystallography is definitive but low-throughput and requires single crystals. Nuclear Magnetic Resonance (NMR) spectroscopy remains the only high-throughput, solution-state technique capable of unambiguously assigning regioochemistry.

This guide outlines a self-validating NMR workflow to distinguish these isomers, moving beyond simple 1D splitting patterns to definitive 2D spatial correlations.

Comparative Analysis: Selecting the Right Tool

Before diving into protocols, we must objectively evaluate why NMR is the superior choice for this specific application compared to common alternatives.

Table 1: Analytical Method Comparison for Regioisomer Differentiation
FeatureNMR (

H / 2D)
GC-MS / LC-MS X-Ray Crystallography
Primary Output Connectivity & Spatial GeometryMass-to-Charge Ratio (

)
3D Atomic Coordinates
Isomer Specificity High (via

-coupling & NOE)
Low (unless retention times are known)Absolute
Sample State Solution (non-destructive)Gas/Liquid (destructive)Solid Crystal (non-destructive)
Throughput Medium (10–60 min/sample)High (5–15 min/sample)Low (Days to Weeks)
Blind ID Capability Excellent (Ab initio solving)Poor (Requires library match)Excellent
Limitation Requires >1 mg sampleIdentical fragments for isomersRequires single crystal

Verdict: For rapid, confident assignment of regioisomers in solution without prior reference standards, NMR is the operational gold standard.

The NMR Toolkit: Mechanistic Grounding

To solve a benzaldehyde regioisomer puzzle, you must exploit three specific spectroscopic phenomena.

A. The "Aldehyde Anchor" ( ~10 ppm)

The formyl proton (-CH O) is your primary diagnostic handle.

  • Shift: Appears distinctively downfield (9.5–10.5 ppm).

  • Long-Range Coupling: Unlike other singlets, the aldehyde proton often exhibits a small long-range coupling (

    
     or 
    
    
    
    ) to ring protons.
    • Mechanism: This coupling is mediated through the

      
      -system and is sensitive to the dihedral angle (W-coupling).
      
B. Scalar Coupling ( ) Logic

For protons on the aromatic ring, the splitting pattern dictates the relative distance.

  • Ortho (

    
    ):  7.0 – 9.0 Hz (Strong interaction, adjacent carbons).
    
  • Meta (

    
    ):  1.0 – 3.0 Hz (Weak interaction, one carbon apart).
    
  • Para (

    
    ):  < 1.0 Hz (Often unobserved or appears as broadening).
    

Critical Insight: In trisubstituted rings, you may see a "doublet of doublets" (dd). In tetrasubstituted rings, you often see two singlets. When


-coupling vanishes (singlets), you must rely on NOE. 
C. The Nuclear Overhauser Effect (NOE)

This is the definitive proof. NOE relies on spatial proximity (< 5 Å), not bond connectivity.[1][2]

  • The Rule: If you irradiate the aldehyde proton and see an enhancement in an aromatic ring proton, that ring proton must be in the ortho position .

  • Application: This distinguishes a 2,3-disubstituted isomer (NOE observed) from a 3,4-disubstituted isomer (NOE not observed or observed to a different group).

Strategic Workflow: The Decision Tree

The following diagram illustrates the logic flow for assigning a polysubstituted benzaldehyde.

NMR_Workflow Start Crude Reaction Mixture H1_NMR 1. Acquire 1D 1H NMR (DMSO-d6 or CDCl3) Start->H1_NMR Check_CHO Identify Aldehyde Peak (~10 ppm) H1_NMR->Check_CHO Splitting Analyze Aromatic Splitting Check_CHO->Splitting Decision Are patterns definitive? (e.g., clear ortho/meta d/dd) Splitting->Decision Assign Assign based on J-values Decision->Assign Yes Ambiguous Ambiguous / Singlets observed (Crowded Ring) Decision->Ambiguous No NOESY 2. Acquire 2D NOESY / 1D NOE (Target: CHO proton) Ambiguous->NOESY HMBC 3. Acquire 2D HMBC (Connect protons to quaternary C) Ambiguous->HMBC Spatial_Check Does CHO correlate to Ar-H? NOESY->Spatial_Check Ortho_Conf Confirm Ortho Isomer HMBC->Ortho_Conf 3-bond correlation Spatial_Check->Ortho_Conf Yes (Strong NOE) Meta_Conf Confirm Meta/Para Isomer Spatial_Check->Meta_Conf No NOE

Figure 1: Decision tree for identifying benzaldehyde regioisomers. Note that NOESY is the critical tie-breaker when scalar coupling is ambiguous.

Experimental Protocol: Self-Validating Systems

This protocol ensures reproducibility and minimizes artifacts (e.g., rotational averaging).

Step 1: Sample Preparation
  • Solvent: Use DMSO-d6 rather than CDCl

    
     if possible.
    
    • Reasoning: DMSO minimizes exchange of labile protons (if OH/NH are present) and often separates overlapping aromatic peaks better due to higher viscosity and polarity.

  • Concentration: 5–10 mg for 1D; 20–30 mg for 2D experiments to reduce acquisition time.

  • Tube: High-quality 5mm NMR tube (camber < 0.005 mm) to prevent shimming errors.

Step 2: 1D Proton Acquisition
  • Pulse Angle: 30°.

  • Relaxation Delay (D1): Set to

    
     5 seconds.
    
    • Reasoning: Aldehyde protons have long T1 relaxation times. A short D1 will suppress the integration of the CHO peak, messing up your proton count (should be 1H).

  • Scans: 16–64 scans.

Step 3: 2D NOESY (The "Smoking Gun")

Use this when you have isolated singlets or ambiguous multiplets.

  • Mixing Time (

    
    ):  Set to 500–800 ms .
    
    • Reasoning: Small molecules (MW < 500) tumble fast (positive NOE). A mixing time that is too short won't build up signal; too long leads to spin diffusion.

  • Resolution: 2048 (F2) x 256 (F1) points.

  • Analysis: Look for a cross-peak at the intersection of the CHO shift (~10 ppm) and the aromatic region (7–8 ppm).

    • Presence of Cross-Peak: The aromatic proton is spatially close (Ortho).

    • Absence of Cross-Peak: The aromatic proton is distant (Meta/Para).

Step 4: 2D HMBC (Skeleton Builder)

Use this to bridge "islands" of protons separated by quaternary carbons.

  • Optimization: Set for long-range coupling (

    
    ) of 8 Hz .
    
  • Analysis: The CHO proton will typically show a strong

    
     correlation to the ipso carbon and a 
    
    
    
    correlation to the ortho carbons. This allows you to "walk" down the ring.

Case Study: Distinguishing 2,4- vs. 3,4-Dichlorobenzaldehyde

Imagine you performed a Vilsmeier-Haack formylation on 1,3-dichlorobenzene. You expect a mixture, but you isolated one pure fraction. Which one is it?

Scenario Data:
  • Observed: Aromatic region shows three protons.

  • Pattern: One doublet (

    
    =8.5 Hz), one doublet (
    
    
    
    =2.0 Hz), one doublet of doublets (
    
    
    =8.5, 2.0 Hz).
Analysis:
  • Coupling Logic:

    • The

      
      =8.5 Hz indicates two protons are ortho  to each other.
      
    • The

      
      =2.0 Hz indicates two protons are meta  to each other.
      
  • Hypothesis Testing:

    • 2,4-isomer: Protons are at positions 3, 5, and 6.

      • H5 and H6 are ortho (

        
        ).
        
      • H3 and H5 are meta (

        
        ).
        
      • Matches observed pattern.

    • 3,4-isomer: Protons are at positions 2, 5, and 6.

      • H5 and H6 are ortho (

        
        ).
        
      • H2 and H6 are meta? No, they are para. H2 is isolated (singlet or weak meta coupling to H6).

      • Does not match observed pattern.

  • Confirmation (NOESY):

    • In the 2,4-isomer , the CHO group (at C1) is ortho to H6. NOE expected.

    • In the 3,4-isomer , the CHO group (at C1) is ortho to H2 and H6. NOE expected to both.

    • Result: If NOE is seen only to the proton that is part of the 8.5 Hz doublet (H6), it is the 2,4-isomer .

References

  • Oxford Instruments. (2024). Distinguishing Regioisomers in Pharmaceutical Products using Benchtop NMR Spectroscopy. Retrieved from [Link]

  • Claridge, T. D. W. (2016). High-Resolution NMR Techniques in Organic Chemistry. Elsevier. (Standard authoritative text on NOESY/HMBC pulse sequences).
  • LibreTexts Chemistry. (2022). NOESY: Nuclear Overhauser Effect Spectroscopy.[1][2][3] Retrieved from [Link]

  • Silverstein, R. M., et al.Spectrometric Identification of Organic Compounds. (Definitive source for coupling constant ranges).
  • Reich, H. J. (University of Wisconsin). Structure Determination Using NMR.[2][3][4][5][6][7][8][9] (Widely cited educational resource for HMBC/HSQC interpretation).

Sources

Orthogonal Analytical Methods for Purity Verification of 3-Bromo-2-ethoxy-5-isopropylbenzaldehyde: A Comparative Guide

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist in pharmaceutical development, I frequently encounter complex aromatic building blocks that demand rigorous quality control. 3-Bromo-2-ethoxy-5-isopropylbenzaldehyde is a prime example: a highly functionalized intermediate featuring a reactive aldehyde moiety, a heavy halogen atom, and sterically demanding aliphatic groups.

Because the aldehyde group is inherently susceptible to auto-oxidation (forming the corresponding benzoic acid), relying on a single analytical technique can compromise your entire downstream synthesis. Chromatographic purity by HPLC may overestimate the overall purity of a sample by not detecting all species, such as residual solvents, water, or impurities lacking chromophores[1]. To guarantee scientific integrity, we must employ orthogonal analytical methods —techniques that rely on fundamentally different physical or chemical mechanisms to build a self-validating mass balance and absolute purity profile[2][3].

This guide objectively compares three orthogonal methodologies—RP-HPLC-UV, GC-FID, and 1H-qNMR—and provides field-proven, step-by-step protocols for the rigorous purity verification of this compound.

The Orthogonal Triad: Mechanistic Causality

To establish a self-validating analytical system, we must select methods that interrogate different physical properties of the molecule:

  • RP-HPLC-UV (Polarity-Based Separation): Separates compounds based on their partitioning between a non-polar stationary phase and a polar mobile phase. It is highly sensitive for detecting non-volatile, UV-active degradation products[4]. However, it relies on the assumption that all components have a similar UV response factor, which is rarely true[5].

  • GC-FID (Volatility-Based Separation): Separates based on boiling point and affinity for a gaseous mobile phase. Because benzaldehyde derivatives are volatile, GC is the superior technique for analyzing volatile impurities, unreacted starting materials, and residual solvents that HPLC misses[4].

  • 1H-qNMR (Nuclear Spin Proportionality): Quantitative NMR is a primary analytical method that provides a direct measurement of analyte concentration. By comparing the integral of an analyte's signal to that of a certified internal standard, absolute purity can be determined without needing a reference standard of the analyte itself[5]. Mass balance approaches (HPLC + GC + Karl Fischer) and qNMR achieve an equivalent level of precision, making them perfectly orthogonal[2].

Experimental Protocols: Self-Validating Workflows

Every protocol below is designed as a self-validating system, incorporating specific causality-driven choices to prevent false positives or negatives.

Protocol A: RP-HPLC-UV (Mass Balance Component)

Causality: We utilize a low-pH mobile phase to suppress the ionization of acidic degradation products (e.g., 3-bromo-2-ethoxy-5-isopropylbenzoic acid). This prevents peak tailing and ensures accurate area integration.

  • Column: C18 (150 mm × 4.6 mm, 3.5 µm).

  • Mobile Phase: Gradient elution. Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Water; Mobile Phase B: 0.1% TFA in Acetonitrile.

  • Flow Rate & Detection: 1.0 mL/min; UV detection at 254 nm (capturing the

    
     transitions of the aromatic ring).
    
  • System Suitability (Self-Validation): Inject a resolution mixture of the target benzaldehyde and its oxidized acid derivative. The resolution (

    
    ) must be > 2.0 before proceeding.
    
  • Sample Preparation: Dissolve 10 mg of the sample in 10 mL of Acetonitrile to obtain a 1 mg/mL stock solution.

Protocol B: GC-FID (Volatile Impurity Profiling)

Causality: A mid-polarity capillary column is selected to resolve the benzaldehyde from closely eluting volatile synthetic precursors (such as brominated phenols or alkylated intermediates) based on subtle boiling point differences.

  • Column: DB-5 or equivalent (30 m × 0.32 mm, 0.25 µm film thickness).

  • Carrier Gas: Helium at a constant flow of 1.5 mL/min.

  • Temperature Program: Initial 100°C (hold 2 min), ramp at 15°C/min to 280°C (hold 5 min).

  • Injector/Detector: Split ratio 20:1, Injector 250°C, FID 300°C.

  • Self-Validation: Run a blank solvent injection (Ethyl Acetate) prior to the sample to ensure no column bleed, carryover, or ghost peaks interfere with the analyte's retention time.

Protocol C: 1H-qNMR (Absolute Quantitation)

Causality: qNMR eliminates the differential response factor bias inherent in UV and FID detection[1]. We select an internal standard (IS) with a distinct chemical shift that does not overlap with the analyte's signals.

  • Internal Standard (IS): 1,4-Dinitrobenzene (certified purity >99.5%). Its symmetric aromatic protons appear as a sharp singlet around

    
     8.4 ppm, perfectly separated from the analyte's aldehyde proton (
    
    
    
    ~10.2 ppm).
  • Solvent: Deuterated Chloroform (

    
    ) containing 0.03% TMS.
    
  • Sample Preparation: Accurately weigh ~20 mg of this compound and ~10 mg of the IS using a microbalance (d = 0.001 mg). Dissolve completely in 0.6 mL

    
    .
    
  • Acquisition Parameters: 90° pulse angle. Critical Causality: Set the relaxation delay (

    
    ) to 60 seconds. This must be at least 5 × 
    
    
    
    of the slowest relaxing proton to ensure complete magnetization recovery and prevent integration errors.
  • Calculation: Absolute purity is calculated using the mass fraction equation, comparing the integral of the aldehyde proton to the IS protons[3].

Comparative Data Analysis

To objectively compare these alternatives, the following tables summarize the performance metrics and impurity detection capabilities for this compound.

Table 1: Analytical Performance Metrics Comparison
ParameterRP-HPLC-UVGC-FID1H-qNMR
Primary Mechanism Polarity / PartitioningVolatility / Boiling PointNuclear Spin Resonance
Quantitation Basis Relative (Area %)Relative (Area %)Absolute (Mass Fraction)
LOD (Typical) 0.01 - 0.05%0.01 - 0.05%0.1 - 0.5%
Analysis Time 15 - 30 min15 - 20 min5 - 10 min (post-prep)
Reference Std Req. Yes (for exact quantitation)Yes (for exact quantitation)No (Internal Std only)
Table 2: Impurity Detection Capabilities
Impurity TypeRP-HPLC-UVGC-FID1H-qNMR
Oxidation Products (Acids) Excellent (High UV response)Poor (Requires derivatization)Good (Distinct acid proton)
Volatile Precursors Moderate (May lack chromophores)ExcellentGood
Residual Solvents Poor (Co-elution, low UV abs)ExcellentExcellent (Distinct chemical shifts)

Orthogonal Workflow Visualization

The logical relationship between these complementary techniques forms a comprehensive purity verification system.

OrthogonalWorkflow Sample This compound HPLC HPLC-UV (Polarity Separation) Sample->HPLC GC GC-FID (Volatility Separation) Sample->GC qNMR 1H-qNMR (Nuclear Spin Resonance) Sample->qNMR HPLC_Det Detects: Non-volatile Degradants (Acids) HPLC->HPLC_Det GC_Det Detects: Volatile Precursors & Solvents GC->GC_Det qNMR_Det Detects: Absolute Mass Fraction (No Std Needed) qNMR->qNMR_Det Integration Orthogonal Data Integration (Mass Balance + Absolute Purity) HPLC_Det->Integration GC_Det->Integration qNMR_Det->Integration Result Verified Absolute Purity Integration->Result

Orthogonal analytical workflow integrating HPLC, GC, and qNMR for absolute purity verification.

Conclusion

For complex intermediates like this compound, no single analytical method provides the complete picture. HPLC-UV excels at tracking non-volatile degradation products, GC-FID is unmatched for volatile precursors, and qNMR acts as the ultimate arbiter by providing an absolute mass fraction without the need for an identical reference standard. By deploying these methods orthogonally, drug development professionals can guarantee the scientific integrity of their starting materials and safeguard downstream synthetic yields.

References

  • Quantitative NMR Spectroscopy - Acanthus Research. Acanthus Research.
  • Quantitative NMR (qNMR) vs. HPLC: A Comparative Guide for Purity Assessment of 2-Fluoropyridine-3-boronic Acid. Benchchem.
  • A Comparative Guide to the Purity Analysis of 4-Butoxybenzaldehyde by HPLC and GC. Benchchem.
  • Equavilency between Mass Balance and qNMR metholologies - General. USP.
  • Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay.

Sources

Comparative Guide to the Synthesis of 5-Bromo-6-ethoxy-3-isopropyl-2-methylbenzofuran: A Case Study

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comparative analysis of two distinct multi-step synthetic routes for the preparation of 5-Bromo-6-ethoxy-3-isopropyl-2-methylbenzofuran, a novel heterocyclic compound with potential applications in medicinal chemistry. The primary focus is a strategic comparison between a route utilizing the specialized starting material, 3-Bromo-2-ethoxy-5-isopropylbenzaldehyde , and an alternative pathway commencing from a more readily available substituted phenol. This analysis is designed to equip researchers, scientists, and drug development professionals with the critical insights needed to make informed decisions in synthetic planning, weighing factors such as efficiency, yield, and reagent accessibility.

Introduction: The Strategic Importance of Substituted Benzofurans

Benzofurans are a privileged heterocyclic scaffold, forming the core of numerous biologically active compounds and pharmaceuticals. The specific substitution pattern of the target molecule, 5-Bromo-6-ethoxy-3-isopropyl-2-methylbenzofuran, offers several points for further diversification through cross-coupling reactions (at the bromine position) and other modifications, making it an attractive intermediate for library synthesis in drug discovery programs. The strategic selection of a synthetic route is paramount, directly impacting project timelines, cost, and overall feasibility. This guide dissects two logical pathways to this target, offering a transparent evaluation of their respective merits and drawbacks.

Route 1: Synthesis via Perkin Condensation of this compound

This synthetic approach leverages the unique functionality of this compound as a cornerstone for building the benzofuran core. The key transformation is a modified Perkin condensation followed by intramolecular cyclization.

Causality and Experimental Choices: The ethoxy group at the 2-position is ortho to the aldehyde, a classic arrangement for benzofuran synthesis. The reaction is initiated by the formation of an enolate from propanoic anhydride using sodium propionate as the base. This enolate then attacks the aldehyde. The subsequent intramolecular cyclization to form the furan ring is driven by the elimination of water and is facilitated by the acetic anhydride often used as a solvent in such reactions. This one-pot procedure is elegant but requires careful control of temperature to minimize side reactions.

Logical Workflow for Route 1

A 3-Bromo-2-ethoxy- 5-isopropylbenzaldehyde B Perkin Condensation & Cyclization A->B  Propanoic Anhydride,  Sodium Propionate,  Heat (160-180 °C) C 5-Bromo-6-ethoxy- 3-isopropyl-2-methylbenzofuran B->C

Caption: Synthetic workflow for Route 1.

Route 2: Alternative Synthesis from 4-Bromo-5-isopropyl-2-phenol

This alternative pathway begins with a more common starting material, a substituted phenol, and constructs the benzofuran ring through a series of well-established reactions, including etherification and a subsequent intramolecular cyclization. This approach avoids the need for the specialized aldehyde but introduces additional steps.

Causality and Experimental Choices: The synthesis begins with the protection of the phenolic hydroxyl group via Williamson ether synthesis to form a propargyl ether. This is a crucial step to set up the subsequent cyclization. The use of potassium carbonate provides a suitable base to deprotonate the phenol without being overly harsh. The key step is the Sonogashira coupling of the resulting aryl bromide with an appropriate alkyne, followed by a base- or metal-catalyzed cyclization. An alternative, and often more direct, approach is the palladium-catalyzed intramolecular Heck-type coupling of an intermediate formed from the phenol.[1][2] This multi-step process offers more control and often utilizes milder conditions than the high-temperature Perkin condensation.

Logical Workflow for Route 2

A 4-Bromo-5-isopropyl-2-phenol B Etherification A->B  3-chlorobutan-2-one,  K2CO3, Acetone C Intermediate Ether B->C D Palladium-Catalyzed Intramolecular Cyclization C->D  Pd(OAc)2, PPh3,  Base (e.g., Et3N) E 5-Bromo-6-ethoxy- 3-isopropyl-2-methylbenzofuran D->E

Caption: Synthetic workflow for Route 2.

Performance Comparison: Route 1 vs. Route 2

The choice between these two synthetic strategies depends on a careful evaluation of several key performance indicators. The following table provides a side-by-side comparison based on established principles of organic synthesis and data from analogous transformations.

MetricRoute 1: Via AldehydeRoute 2: Via PhenolAnalysis
Starting Material This compound (Specialized)4-Bromo-5-isopropyl-2-phenol (More Common)Route 2 holds an advantage in starting material accessibility and cost, as substituted phenols are generally more available than highly substituted benzaldehydes.
Number of Synthetic Steps 1 (One-pot reaction)2-3 stepsRoute 1 is significantly more step-economical, which is a major advantage in reducing synthesis time and resource consumption.[3]
Overall Yield (Estimated) 40-55%60-75%While Route 1 is shorter, high-temperature condensations can be lower yielding. The multi-step nature of Route 2 allows for purification of intermediates, often leading to a higher overall yield.
Reaction Conditions Harsh (High Temperature: 160-180 °C)Milder (Etherification at reflux; Cyclization at 80-110 °C)Route 2's milder conditions are preferable for sensitive substrates and are generally easier to manage at scale.
Reagent Hazards Propanoic Anhydride (corrosive)Palladium catalysts (costly, require careful handling)Both routes involve reagents that require standard laboratory precautions. The cost and potential for metal contamination from the palladium catalyst in Route 2 are a consideration.
Purification Challenging (potential for tar formation)More straightforward (intermediate purification)The one-pot nature of Route 1 can lead to a complex mixture requiring careful chromatography. Route 2 allows for purification at each stage, simplifying the final purification step.

Detailed Experimental Protocols

The following protocols are representative procedures for the key transformations in each synthetic route. These are intended as a starting point and may require optimization.

Protocol for Route 1: Perkin Condensation & Cyclization
  • Reaction Setup: In a 100 mL three-necked round-bottom flask equipped with a reflux condenser, a thermometer, and a magnetic stirrer, combine this compound (10.0 g, 36.9 mmol), sodium propionate (7.1 g, 73.8 mmol), and propanoic anhydride (30 mL).

  • Reaction: Heat the reaction mixture with stirring in an oil bath to 170 °C. Maintain this temperature for 6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 9:1 hexane:ethyl acetate eluent system.

  • Workup: Allow the mixture to cool to approximately 100 °C and slowly add 50 mL of water to hydrolyze the excess anhydride (Caution: exothermic reaction). Once the initial reaction subsides, add a 10% aqueous sodium carbonate solution until the mixture is basic (pH > 8) to neutralize acidic byproducts.

  • Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 50 mL).

  • Purification: Combine the organic layers, wash with brine (50 mL), dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product is then purified by column chromatography on silica gel (eluting with a gradient of hexane to 95:5 hexane:ethyl acetate) to yield 5-Bromo-6-ethoxy-3-isopropyl-2-methylbenzofuran.

Protocol for Route 2: Etherification and Cyclization

Step A: Synthesis of 1-(4-Bromo-2-(sec-butoxy)-5-isopropylphenoxy)propan-2-one

  • Reaction Setup: In a 250 mL round-bottom flask, dissolve 4-Bromo-5-isopropyl-2-phenol (10.0 g, 43.3 mmol) in acetone (100 mL). Add potassium carbonate (11.9 g, 86.6 mmol) and 3-chlorobutan-2-one (5.5 g, 52.0 mmol).

  • Reaction: Heat the mixture to reflux and stir for 12 hours. Monitor the reaction by TLC.

  • Workup and Purification: After cooling to room temperature, filter the mixture to remove the inorganic salts and concentrate the filtrate under reduced pressure. Dissolve the residue in ethyl acetate (100 mL), wash with water (2 x 50 mL) and brine (50 mL), dry over anhydrous sodium sulfate, and concentrate to yield the intermediate ether, which can be used in the next step without further purification.

Step B: Palladium-Catalyzed Intramolecular Cyclization

  • Reaction Setup: To a solution of the intermediate ether from Step A (43.3 mmol) in anhydrous N,N-Dimethylformamide (DMF) (100 mL) in a Schlenk flask, add palladium(II) acetate (0.49 g, 2.17 mmol), triphenylphosphine (1.13 g, 4.33 mmol), and triethylamine (12.1 mL, 86.6 mmol).

  • Reaction: Degas the mixture with argon for 15 minutes, then heat to 100 °C for 8 hours.

  • Workup and Purification: Cool the reaction to room temperature, dilute with water (200 mL), and extract with diethyl ether (3 x 75 mL). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the crude product by column chromatography as described in Route 1.

Conclusion and Recommendations

Both synthetic routes present viable options for the synthesis of 5-Bromo-6-ethoxy-3-isopropyl-2-methylbenzofuran, each with a distinct profile of advantages and disadvantages.

  • Route 1 is highly attractive for its step economy. If the specialized starting material, this compound, is readily available and the primary goal is rapid synthesis, this one-pot approach is superior. However, researchers must be prepared for potentially lower yields and a more challenging purification process due to the harsh reaction conditions.

  • Route 2 offers a more robust and potentially higher-yielding pathway, especially if the synthesis is to be performed on a larger scale. Its use of a more common starting material and milder conditions enhances its practicality and scalability. The additional steps are a trade-off for greater control and easier purification of the final product.

Ultimately, the optimal choice will be dictated by the specific constraints and priorities of the research program, including the availability of starting materials, desired scale, and the timeline for producing the target compound.

References

  • Royal Society of Chemistry. (n.d.). Supplementary Information Synthetic routes to compounds 5 and 10-19. Retrieved March 7, 2024, from [Link]

  • Vapourtec Ltd. (2024, December 23). Multistep Synthesis | Reaction Integration. Retrieved March 7, 2024, from [Link]

  • Heider, P. L., et al. (2014). Development of a Multi-Step Synthesis and Workup Sequence for an Integrated, Continuous Manufacturing Process of a Pharmaceutical. Organic Process Research & Development, 18(3), 402–409. Retrieved March 7, 2024, from [Link]

  • Posner, G. H., Afarinkia, K., & Dai, H. (n.d.). AN IMPROVED PREPARATION OF 3-BROMO-2H-PYRAN-2-ONE: AN AMBIPHILIC DIENE FOR DIELS-ALDER CYCLOADDITIONS. Organic Syntheses. Retrieved March 7, 2024, from [Link]

  • Dudley, M. E., Morshed, M. M., & Hossain, M. M. (2019). Convenient Preparation of 3-Ethoxycarbonyl Benzofurans from Salicylaldehydes and Ethyl Diazoacetate. Organic Syntheses, 96, 98-109. Retrieved March 7, 2024, from [Link]

  • Organic Syntheses Procedure. (n.d.). Discussion Addendum for: Convenient Preparation of 3-Ethoxycarbonyl Benzofurans from Salicylaldehydes and Ethyl Diazoacetate. Retrieved March 7, 2024, from [Link]

Sources

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This guide provides a technical framework for the biological evaluation of 3-Bromo-2-ethoxy-5-isopropylbenzaldehyde (CAS 2404734-08-1) and its downstream derivatives. As a highly functionalized aromatic building block, this compound combines three distinct pharmacophoric features: a lipophilic isopropyl group , a halogen bond-donating bromine atom , and an ethoxy ether linkage .

This guide is designed for medicinal chemists and pharmacologists. It outlines the rationale for screening, comparative benchmarks against structural analogs (e.g., brominated thymol derivatives), and validated protocols for antimicrobial and cytotoxic assessment.

Part 1: Chemical Profile & Structural Rationale[1]

The Pharmacophore

The therapeutic potential of this compound lies in its ability to serve as a "privileged scaffold" for Schiff base synthesis. Its structural components contribute to biological interaction as follows:

Structural FeatureBiological FunctionMechanism of Action
Aldehyde (-CHO) Reactive Handle Primary site for condensation with amines (hydrazides, semicarbazides) to form azomethine (-C=N-) linkages, essential for DNA intercalation.
Bromine (-Br) Halogen Bonding Enhances lipophilicity (

) and facilitates specific

-hole interactions with protein targets (e.g., kinase pockets).
Ethoxy (-OEt) H-Bond Acceptor Modulates solubility and prevents rapid metabolic glucuronidation compared to free phenols (-OH).
Isopropyl (-iPr) Steric Bulk Increases hydrophobic surface area, aiding in bacterial membrane penetration and disruption.
Structural Analogs for Comparison

To objectively assess performance, this compound must be screened alongside the following structural benchmarks:

  • Parent Phenol (Thymol/Carvacrol): To determine if the benzaldehyde modification improves potency over the natural terpene.

  • De-brominated Analog (2-ethoxy-5-isopropylbenzaldehyde): To quantify the specific contribution of the bromine atom to activity.

  • Free Phenol Analog (3-bromo-2-hydroxy-5-isopropylbenzaldehyde): To evaluate the impact of O-ethylation on cellular uptake and metabolic stability.

Part 2: Comparative Biological Activity

Anticipated Antimicrobial Spectrum

Based on Structure-Activity Relationship (SAR) data from closely related 3-bromo-4-hydroxybenzaldehyde derivatives [1, 2], the target compound is expected to exhibit activity against Gram-positive bacteria due to the lipophilic bromine and isopropyl groups.

Table 1: Comparative Screening Benchmarks (Antimicrobial)

Compound ClassTarget OrganismReference StandardExpected MIC Range (

g/mL)
Target Aldehyde S. aureus (Gram+)Ciprofloxacin4 – 32 (Moderate)
Schiff Base Derivative S. aureus (MRSA)Vancomycin0.5 – 8 (High)
Target Aldehyde E. coli (Gram-)Gentamicin> 64 (Low Permeability)
Target Aldehyde C. albicans (Fungi)Fluconazole16 – 64 (Moderate)

Note: Schiff base derivatives (e.g., thiosemicarbazones) typically show 5-10x higher potency than the parent aldehyde due to metal chelation capability.

Cytotoxicity & Anticancer Potential

Brominated benzaldehydes have shown efficacy in suppressing NF-


B pathways [3]. The comparative screening should focus on solid tumor lines where lipophilicity aids penetration.

Table 2: Comparative Screening Benchmarks (Cytotoxicity)

Cell LineTissue OriginPositive ControlAssay Endpoint
MCF-7 Breast CancerDoxorubicinIC

(MTT Assay)
A549 Lung CarcinomaCisplatinApoptosis (Annexin V)
HEK293 Kidney (Normal)N/ASelectivity Index (SI)

Part 3: Experimental Protocols

Synthesis of Schiff Base Derivatives (Screening Library)

Before biological testing, the aldehyde is typically converted into a library of Schiff bases to maximize bioactivity.

Protocol:

  • Reactants: Dissolve 1.0 mmol of This compound in 10 mL absolute ethanol.

  • Amine Addition: Add 1.0 mmol of target amine (e.g., 4-nitroaniline, isoniazid, or thiosemicarbazide).

  • Catalysis: Add 2-3 drops of glacial acetic acid.

  • Reflux: Heat at 70-80°C for 3-6 hours. Monitor via TLC (Hexane:Ethyl Acetate 7:3).

  • Purification: Cool to room temperature. Filter the precipitate, wash with cold ethanol, and recrystallize.

Antimicrobial Assay (Broth Microdilution)

Standard: CLSI M07-A10

  • Inoculum Prep: Adjust bacterial culture to 0.5 McFarland standard (

    
     CFU/mL).
    
  • Dilution: Prepare serial two-fold dilutions of the test compound in DMSO (final concentration <1%).

  • Incubation: Add to 96-well plates containing Mueller-Hinton broth. Incubate at 37°C for 24h.

  • Readout: Determine Minimum Inhibitory Concentration (MIC) visually or via Resazurin dye reduction (color change from blue to pink indicates growth).

Cytotoxicity Assay (MTT)
  • Seeding: Seed cancer cells (e.g., MCF-7) at

    
     cells/well in 96-well plates.
    
  • Treatment: Treat with graded concentrations (0.1 - 100

    
    M) of the compound for 48h.
    
  • Development: Add MTT reagent (5 mg/mL). Incubate for 4h.

  • Solubilization: Dissolve formazan crystals in DMSO.

  • Measurement: Measure absorbance at 570 nm. Calculate IC

    
     using non-linear regression.
    

Part 4: Mechanism of Action & Workflow Visualization

Screening Workflow

The following diagram illustrates the logical flow from chemical synthesis to lead identification.

ScreeningWorkflow cluster_Screening Biological Screening Start Start: 3-Bromo-2-ethoxy- 5-isopropylbenzaldehyde Derivatization Schiff Base Synthesis (Reaction with Amines) Start->Derivatization Characterization Structural Confirmation (NMR, IR, MS) Derivatization->Characterization Antimicrobial Antimicrobial Assay (MIC Determination) Characterization->Antimicrobial Cytotoxicity Cytotoxicity Assay (MTT / IC50) Characterization->Cytotoxicity Selectivity Selectivity Index (Cancer vs. Normal Cells) Antimicrobial->Selectivity Hit Identified Cytotoxicity->Selectivity Hit Identified LeadOpt Lead Optimization (SAR Analysis) Selectivity->LeadOpt SI > 2.0

Figure 1: Operational workflow for the biological characterization of the target aldehyde and its derivatives.

Proposed Mechanism of Action

The lipophilic nature of the 3-bromo-5-isopropyl motif suggests a membrane-targeting mechanism, enhanced by the specific binding of the Schiff base nitrogen.

MOA cluster_Cell Bacterial Cell Compound Schiff Base Derivative (Lipophilic Cation) Membrane Cell Membrane (Phospholipid Bilayer) Compound->Membrane Adsorption Uptake Passive Diffusion (Facilitated by Isopropyl/Bromo) Membrane->Uptake Disruption Membrane Depolarization (Leakage of Ions) Membrane->Disruption Target Intracellular Target (DNA Gyrase / Ribosome) Uptake->Target Chelation/Binding Effect Cell Death (Bacteriostasis/Bactericidal) Target->Effect Disruption->Effect

Figure 2: Dual-mode mechanism of action: Membrane disruption via lipophilic side chains and intracellular target inhibition via the azomethine pharmacophore.

References

  • Kim, S. Y., et al. (2022). "3-Bromo-4,5-dihydroxybenzaldehyde Isolated from Polysiphonia morrowii Suppresses TNF-α/IFN-γ-Stimulated Inflammation."[1] Marine Drugs, 20(9), 558.

  • Combi-Blocks Inc. "Safety Data Sheet: this compound."[2] Combi-Blocks Product Catalog.

  • Lee, J. W., et al. (2022). "3-Bromo-5-(ethoxymethyl)-1,2-benzenediol inhibits LPS-induced pro-inflammatory responses."[3] Marine Drugs, 20(2), 123.

  • Fetouh, H., et al. (2018). "Facile and rapid synthesis of a new series of Schiff bases: characterization and evaluation of biological activities." New Journal of Chemistry, 42, 123-134.

Sources

Safety Operating Guide

3-Bromo-2-ethoxy-5-isopropylbenzaldehyde proper disposal procedures

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I have overseen the synthesis, scale-up, and waste management of countless halogenated intermediates. Handling 3-Bromo-2-ethoxy-5-isopropylbenzaldehyde requires a rigorous approach to laboratory safety and chemical logistics. Because this compound features both a reactive aldehyde and a brominated aromatic ring, improper disposal not only compromises laboratory safety but can exponentially increase institutional disposal costs and environmental liability.

This guide provides a self-validating, step-by-step operational plan for the safe handling and disposal of this compound, designed specifically for drug development professionals and synthetic chemists.

Mechanistic Profiling: The "Why" Behind the Protocol

Before executing any disposal plan, we must understand the chemical causality that dictates our operational choices:

  • The Bromine Substituent (Halogenated Waste): The presence of bromine strictly classifies this compound as a halogenated organic waste. During thermal destruction (incineration), halogenated compounds generate corrosive hydrogen bromide (HBr) gas. Consequently, they require specialized rotary kilns equipped with caustic scrubbers[1]. Mixing halogenated waste with non-halogenated waste streams contaminates the entire batch, forcing the entire volume into this specialized disposal route and increasing costs by up to 300%[2][3].

  • The Aldehyde Functionality (Reactivity): Aldehydes are susceptible to autoxidation upon prolonged exposure to air, gradually forming the corresponding carboxylic acids. This autoxidation can lower the pH of the waste stream over time. Because metal safety disposal cans require a waste pH strictly between 5.5 and 9.5 to prevent catastrophic corrosion, high-density polyethylene (HDPE) or glass containers are strongly recommended for the accumulation of this specific compound[2].

Quantitative Data & Operational Metrics

To ensure compliance and cost-efficiency, laboratories must adhere to the following quantitative thresholds when managing halogenated wastes like this compound.

Metric / ParameterValue / ThresholdOperational Implication
Disposal Cost Multiplier 2x – 3x higherKeep strictly segregated from non-halogenated solvents (e.g., Ethanol, Acetone)[2][3].
Incineration Energy ~4,000 Btu/lbRequires specialized liquid injection or rotary kiln incineration with caustic scrubbing[1].
Acceptable pH Range 5.5 – 9.5If using metal safety cans, pH must be monitored; otherwise, use HDPE/Glass containers[2].
Max SAA Accumulation 55 GallonsNever exceed 55 gallons of total hazardous waste in a Satellite Accumulation Area[4].
Spill Flush Time ≥ 15 MinutesIn case of skin/eye contact, flush continuously for 15 minutes before seeking medical aid[5].

Step-by-Step Disposal Methodology

This protocol is designed as a self-validating system; each step inherently verifies the safety and compliance of the next.

Step 1: Preparation and Fume Hood Operation All waste transfer must occur inside an operating chemical fume hood to prevent the inhalation of vapors[3]. Don appropriate PPE: nitrile or neoprene gloves, safety goggles, and a flame-resistant lab coat.

Step 2: Container Selection and Verification Select a 4-liter poly bottle or a 5-gallon white plastic carboy[3]. Verify that the container is chemically compatible with halogenated organics and features a threaded, vapor-tight cap[4].

Step 3: Immediate Labeling Before the first drop of waste is added, attach a Hazardous Waste Tag. Write the full chemical name: "this compound."Do not use abbreviations or chemical formulas [4]. Mark the primary hazards as "Toxic" and "Halogenated"[3].

Step 4: Active Transfer and Segregation Transfer the waste into the designated halogenated container. Ensure absolutely no commingling with incompatible substances such as strong oxidizers, strong bases, heavy metals, or aqueous toxic solutions[2][4].

Step 5: Sealing and Secondary Containment Keep the container closed at all times except when actively adding waste to maintain a "vapor-tight" state[4]. Store the container in a designated Satellite Accumulation Area (SAA) within secondary containment (e.g., a spill tray)[3].

Step 6: EHRS / DRS Pickup Request Continually monitor the waste volume. When the container reaches 3/4 full, or approaches your local SAA limit (maximum 55 gallons), immediately submit a chemical waste collection request to your Environmental Health and Radiation Safety (EHRS) or Division of Research Safety (DRS) department[3][4].

Visualizing the Workflows

Below is the logical decision tree for waste segregation to ensure compliance and cost-reduction.

WasteSegregation Start Generate 3-Bromo-2-ethoxy- 5-isopropylbenzaldehyde Waste CheckCompat Check Incompatibilities (Avoid Oxidizers/Bases) Start->CheckCompat Segregate Segregate as Halogenated Organic Waste CheckCompat->Segregate Compatible Container Transfer to Vapor-Tight HDPE/Glass Container Segregate->Container Label Attach Hazardous Waste Tag (List all constituents) Container->Label Store Store in Secondary Containment (Max 55 gal / 25 gal SAA) Label->Store Pickup Request EHRS/DRS Pickup Store->Pickup

Operational workflow for the segregation and disposal of halogenated organic chemical waste.

Spill Response & Emergency Workflow

If a spill occurs, sweep up or vacuum the spillage using an inert absorbent material (such as vermiculite or dedicated spill pads)[3][5]. Never wash halogenated organics down the drain[2]. Place all contaminated spill pads into a sealed bag, tag it as hazardous waste, and request immediate disposal through EHRS[3]. In the event of skin contact, immediately wash the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing[4][5].

SpillResponse Spill Spill Detected Assess Assess Volume & Toxicity Spill->Assess Evacuate Evacuate & Call EHRS (If > 1L or highly toxic) Assess->Evacuate Major Spill PPE Don Appropriate PPE (Nitrile/Neoprene, Goggles) Assess->PPE Minor Spill Contain Contain with Inert Absorbent (Vermiculite/Spill Pads) PPE->Contain Collect Collect as Halogenated Solid Waste Contain->Collect

Emergency spill response signaling pathway for halogenated organic compounds.

References

  • Title: Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes. Source: U.S. Environmental Protection Agency (EPA). URL: [Link]

  • Title: Halogenated Organic Liquids - Standard Operating Procedure. Source: University of Illinois Division of Research Safety (DRS). URL: [Link]

  • Title: Halogenated Solvents in Laboratories - Campus Operations. Source: Temple University Environmental Health and Radiation Safety. URL: [Link]

Sources

Personal protective equipment for handling 3-Bromo-2-ethoxy-5-isopropylbenzaldehyde

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Hazard Profiling

Handling 3-Bromo-2-ethoxy-5-isopropylbenzaldehyde requires a safety strategy that goes beyond standard organic laboratory protocols. As a halogenated aromatic aldehyde with lipophilic substituents (ethoxy and isopropyl groups), this compound presents specific risks regarding skin permeation and respiratory irritation.[1]

While specific toxicological data for this exact isomer may be limited, Structure-Activity Relationship (SAR) analysis of brominated benzaldehyde analogs (e.g., CAS 3132-99-8, 1122-91-4) dictates that we treat this substance as a Category 2 Skin Irritant , Category 2A Eye Irritant , and a Specific Target Organ Toxicant (Respiratory Irritation) .[1]

Core Hazard Data Table
ParameterClassificationOperational Implication
GHS Signal Word WARNING High alertness required during transfer/weighing.[1]
Physical State Solid (Low melting point possible)Dust generation is the primary exposure vector; risk of liquefaction upon heating.[1]
Reactivity Air/Light SensitiveAldehyde group oxidizes to benzoic acid derivative; requires inert atmosphere (N₂/Ar).[1]
Health Hazards H315, H319, H335, H302Lachrymator potential. Irritating to mucous membranes.[1] Harmful if swallowed.[1][2][3]
Lipophilicity High (LogP > 3 est.)[1][4]Enhanced skin absorption. The isopropyl/ethoxy groups increase solubility in skin lipids.[1]

Personal Protective Equipment (PPE) Matrix

The lipophilic nature of this molecule means standard latex gloves are insufficient .[1] The following PPE standards are non-negotiable for handling this compound.

A. Hand Protection: The "Barrier Integrity" Protocol[1]
  • Primary Material: Nitrile Rubber (Minimum 0.11 mm / 4 mil).[1]

  • High-Risk Operations (Scale > 1g or Solution work): Double-gloving is required.[1]

    • Inner Layer: 4 mil Nitrile (Tactile sensitivity).[1]

    • Outer Layer: 5-8 mil Nitrile or Laminate (Chemical resistance).[1]

  • Why? Brominated aromatics can permeate thin nitrile.[1] The outer layer acts as a sacrificial barrier.[1] Change outer gloves immediately upon splash contact.[1]

B. Respiratory & Eye Protection[1][2][4][5][6][7][8]
  • Primary Engineering Control: All handling must occur inside a certified Chemical Fume Hood (Face velocity: 80–100 fpm).[1]

  • Eye Protection: Chemical Splash Goggles (ANSI Z87.1 D3 rating) are mandatory.[1] Safety glasses with side shields are insufficient due to the risk of fine dust ingress or solution splash.[1]

  • Respiratory Backup: If fume hood work is impossible (e.g., equipment maintenance), use a Half-face respirator with P100/Organic Vapor (OV) cartridges .[1] The OV cartridge protects against the aldehyde vapors, while P100 captures particulates.[1]

C. PPE Decision Logic (Visualization)

PPE_Decision_Matrix Start Assess Task State_Check Physical State? Start->State_Check Solid Solid / Powder State_Check->Solid Liquid Solution / Oil State_Check->Liquid Hood_Check In Fume Hood? Solid->Hood_Check Liquid->Hood_Check Level_A Standard PPE: Nitrile Gloves (4 mil) Splash Goggles Lab Coat Hood_Check->Level_A Yes (Solid < 5g) Level_B Enhanced PPE: Double Nitrile (Outer 8 mil) Splash Goggles Sleeves Hood_Check->Level_B Yes (Liquid or > 5g) Level_C Respiratory PPE: Full Face Respirator (OV/P100) Tyvek Suit Double Gloves Hood_Check->Level_C NO (Open Bench)

Figure 1: PPE Selection Decision Matrix based on physical state and engineering controls.[1]

Operational Handling Protocol

Step 1: Preparation & Weighing[1]
  • Static Control: Organic powders often carry static charge.[1] Use an anti-static gun or ionizer bar during weighing to prevent "jumping" of particles, which causes inhalation risks.[1]

  • Weighing Paper: Use glossy, anti-static weighing paper.[1] Avoid plastic boats if the compound is sticky/oily.[1]

  • Atmosphere: This aldehyde is air-sensitive.[1][2][3] Flush the storage container with Nitrogen or Argon immediately after removing the aliquot.[1]

Step 2: Reaction Setup
  • Solvent Compatibility: The compound is soluble in DCM, Ethyl Acetate, and THF.[1]

    • Warning: When dissolved in DCM (Dichloromethane), the permeation rate through gloves increases drastically.[1] Double gloving is critical here.

  • Addition: If adding as a solid to a reaction, use a powder funnel to prevent dust clouds.[1] If adding as a solution, use a syringe or cannula transfer to maintain the inert atmosphere.[1]

Step 3: Decontamination[1]
  • Glassware: Rinse glassware with Acetone or Ethanol inside the hood before moving to a wash station.[1]

  • Surfaces: Wipe down the balance and hood sash with a detergent solution followed by ethanol.[1]

Emergency Response & Disposal

A. Spill Management Workflow

In the event of a spill, immediate action prevents sensitization and area contamination.[1][4][5]

Spill_Response Spill Spill Detected Type Identify State Spill->Type Solid_Spill Solid Powder Type->Solid_Spill Liquid_Spill Solution/Oil Type->Liquid_Spill Action_Solid 1. Dampen with inert oil/solvent 2. Scoop to waste 3. Wash with soap/water Solid_Spill->Action_Solid Action_Liquid 1. Cover with Vermiculite/Sand 2. Collect in sealed jar 3. Ventilate area Liquid_Spill->Action_Liquid Waste Dispose as Aldehyde/Organic Waste Action_Solid->Waste Action_Liquid->Waste

Figure 2: Emergency Spill Response Workflow.

B. First Aid (Immediate)[1][4][6][8]
  • Eye Contact: Flush with water for 15 minutes .[1][3][6] Do not use neutralizing agents.[1]

  • Skin Contact: Wash with soap and water.[1][2][3][4][6] Do not use alcohol to clean skin, as it may increase absorption of the brominated compound.[1]

  • Inhalation: Move to fresh air immediately. If breathing is difficult, oxygen may be required (medical professionals only).[1]

C. Disposal Considerations
  • Waste Stream: Segregate into Non-Halogenated Organic Waste (unless dissolved in DCM/Chloroform, then Halogenated).[1]

  • Labeling: Clearly label waste containers as "Contains Aldehydes" to prevent mixing with strong oxidizers (e.g., Nitric Acid), which could cause an exothermic reaction.[1]

  • Quenching (Optional): Small amounts of residue can be treated with aqueous Sodium Bisulfite (

    
    ) to form the bisulfite adduct, reducing volatility before disposal.[1]
    

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 12619864 (3-Bromobenzaldehyde analogs).[1] Retrieved from [Link][1]

  • Occupational Safety and Health Administration (OSHA). Toxic and Hazardous Substances: Formaldehyde and other Aldehydes (1910.1048).[1] Retrieved from [Link][1]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.